molecular formula C9H12O2 B3054269 Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate CAS No. 59253-91-7

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Cat. No.: B3054269
CAS No.: 59253-91-7
M. Wt: 152.19 g/mol
InChI Key: UGNXJOXGDXZFIA-UHFFFAOYSA-N
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Description

Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate is a chemical compound belonging to the class of cyclopentenones. Cyclopentenone derivatives are highly esteemed as versatile synthetic intermediates in organic synthesis and are recognized as privileged structural motifs found in numerous pharmaceutical drugs and natural products . The core cyclopentenone structure combines a ketone moiety with an unsaturated carbon-carbon double bond, granting it both electrophilic and nucleophilic reactivity. This makes such compounds highly adaptable building blocks for constructing complex molecular architectures . The specific prop-2-en-1-yl (allyl) ester functional group in this compound may offer unique reactivity, particularly in transition-metal-catalyzed coupling reactions or as a handle for further synthetic modification. Researchers value these structures for their utility in drug discovery and the synthesis of natural products. The broader cyclopentenone family includes structures present in a wide range of biologically active compounds, such as certain pyrethrins . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

59253-91-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

prop-1-en-2-yl cyclopentene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7(2)11-9(10)8-5-3-4-6-8/h5H,1,3-4,6H2,2H3

InChI Key

UGNXJOXGDXZFIA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CCCC1

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (Isopropenyl 1-cyclopentene-1-carboxylate). Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related analogs to present a predictive yet scientifically grounded overview. The guide covers predicted physicochemical properties, anticipated spectroscopic signatures, proposed synthetic methodologies, and a discussion of its reactivity, with a focus on its potential as a monomer and a synthetic intermediate. This document is intended to serve as a foundational resource for researchers interested in exploring the chemistry and utility of this unique bifunctional molecule.

Introduction: A Molecule of Untapped Potential

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, a molecule featuring both a reactive isopropenyl group and a substituted cyclopentene ring, represents an intriguing yet underexplored area of organic chemistry. The convergence of these two functional moieties within a single structure suggests a rich and versatile reactivity profile. The isopropenyl ester functionality is known for its role in polymerization and as an efficient acylating agent, while the cyclopentene-1-carboxylate scaffold is a valuable building block in the synthesis of more complex molecules.[1] This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for understanding and utilizing this compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. While extensive experimental data for prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is not publicly available, we can predict its core properties based on its structure and data from public chemical databases.[2]

IUPAC Name: prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Synonyms: Isopropenyl 1-cyclopentene-1-carboxylate CAS Number: 59253-91-7[2] Molecular Formula: C₉H₁₂O₂[3] Molecular Weight: 152.19 g/mol [3]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. These values are computationally derived and serve as a guideline for experimental design.

PropertyPredicted ValueData Source
Molecular Weight 152.19 g/mol PubChem[3]
XLogP3 2.1PubChem[3]
Topological Polar Surface Area 26.3 ŲPubChem[3]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Proposed Synthesis and Experimental Protocols

Currently, there are no published specific synthetic procedures for prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. However, based on established esterification and transesterification methodologies, a robust synthetic strategy can be proposed.

Proposed Synthetic Route: Transesterification

A highly plausible and efficient route is the transesterification of cyclopent-1-ene-1-carboxylic acid with isopropenyl acetate. Isopropenyl acetate can serve as both a reactant and a solvent, and the reaction is typically catalyzed by an acid or a transition metal complex.[4] The enol-ester equilibrium of the resulting isopropenol byproduct drives the reaction forward by tautomerizing to acetone, which can be removed by distillation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts reactant1 Cyclopent-1-ene-1-carboxylic acid product Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate reactant1->product reactant2 Isopropenyl Acetate (Excess) reactant2->product catalyst Acid Catalyst (e.g., H₂SO₄) or Transition Metal Catalyst catalyst->product conditions Reflux (to remove acetone byproduct) conditions->product byproduct1 Acetone product->byproduct1 driven by removal byproduct2 Acetic Acid product->byproduct2 caption Proposed Synthesis via Transesterification G Monomer Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Polymer Poly(prop-1-en-2-yl cyclopent-1-ene-1-carboxylate) Monomer->Polymer Propagation Initiator Radical Initiator (e.g., AIBN, BPO) Initiator->Monomer Initiation caption Radical Polymerization Workflow

Sources

Structural Characterization and Molecular Weight Validation of Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced synthetic chemistry and drug development, the selection of highly specific acylating agents is critical for maximizing atom economy and minimizing downstream purification bottlenecks. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7)[1] is a specialized isopropenyl ester utilized as a highly reactive, self-driving monomer and acylating reagent. This technical guide deconstructs the structural parameters of this compound, validates its theoretical molecular weight of 152.19 g/mol , and outlines self-validating analytical and synthetic protocols for its application in modern drug discovery workflows.

Structural Deconstruction & Physicochemical Profiling

To understand the reactivity and mass spectrometric profile of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, we must first deconstruct its molecular architecture. The molecule is an ester formed from two distinct moieties:

  • The Core Motif : A cyclopent-1-ene-1-carboxylic acid radical (

    
    ), which provides a rigid, unsaturated five-membered ring framework often used as a bioisostere or structural scaffold in medicinal chemistry.
    
  • The Reactive Linkage : A prop-1-en-2-yl (isopropenyl) group (

    
    ), which serves as a highly specialized leaving group during nucleophilic acyl substitution.
    

Combining these moieties yields the chemical formula


 . The theoretical molecular weight is calculated based on standard atomic weights:
  • Carbon (

    
    ) : 
    
    
    
  • Hydrogen (

    
    ) : 
    
    
    
  • Oxygen (

    
    ) : 
    
    
    
  • Total Molecular Weight :

    
     
    

The quantitative physicochemical data required for analytical validation is summarized in Table 1.

Table 1: Physicochemical and Exact Mass Properties
PropertyValue
Chemical Name Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate
CAS Registry Number 59253-91-7
Chemical Formula

Theoretical Molecular Weight 152.19 g/mol
Monoisotopic Exact Mass 152.0837 Da

Expected m/z
153.0910

Expected m/z
175.0735

Mechanistic Utility: The Isopropenyl Advantage

Why engineer a molecule with an isopropenyl ester linkage rather than a standard methyl or ethyl ester? The causality lies in reaction thermodynamics. Standard esters require harsh conditions or strong bases to undergo amidation. In contrast, isopropenyl esters are exceptionally efficient acylating agents[2].

When a nucleophile (such as a primary amine) attacks the ester carbonyl, the resulting tetrahedral intermediate collapses to expel prop-1-en-2-ol (an enol). This enol is thermodynamically unstable and rapidly, irreversibly tautomerizes into acetone [3]. This tautomerization acts as a thermodynamic sink, driving the acylation reaction to 100% completion without the need for toxic coupling reagents (e.g., EDC, HOBt) and yielding a volatile byproduct that is easily removed via evaporation.

AcylationMechanism A Isopropenyl Ester (MW: 152.19) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile B->C D Target Amide C->D Collapse E Prop-1-en-2-ol (Enol) C->E Leaving Group F Acetone (Volatile) E->F Tautomerization

Thermodynamic driver of acylation via irreversible tautomerization to acetone.

Analytical Validation: LC-HRMS Protocol

To verify the identity and molecular weight of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, ensuring that the reactive ester is not degraded during analysis.

Causality in Method Design:

  • Aprotic Solvents: The sample must be prepared in anhydrous Acetonitrile (MeCN) rather than Methanol or Water. Protic solvents can induce premature solvolysis or hydrolysis of the reactive isopropenyl group.

  • Ionization Strategy: Because the molecule lacks a basic nitrogen, standard Electrospray Ionization (ESI+) may yield a weak

    
     signal (m/z 153.0910). The method must be tuned to also monitor the sodium adduct 
    
    
    
    (m/z 175.0735), which forms readily with oxygen-rich esters.

MSWorkflow Step1 1. Sample Prep Dilute in Aprotic MeCN Step2 2. UHPLC Separation C18 Column, Mild Gradient Step1->Step2 Step3 3. ESI+ Ionization Soft Ionization Mode Step2->Step3 Step4 4. HRMS Detection Orbitrap / TOF Step3->Step4 Step5 5. Data Extraction m/z 153.0910 [M+H]+ Step4->Step5

Step-by-step LC-HRMS workflow for exact mass validation.

Experimental Protocol: Base-Free Amidation Workflow

To leverage the 152.19 g/mol ester in drug development, the following step-by-step methodology outlines a green, base-free amidation workflow[2].

  • Preparation : In an oven-dried, round-bottom flask purged with inert gas (

    
     or Argon), dissolve the target primary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
    
    • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the ester into cyclopent-1-ene-1-carboxylic acid.

  • Reagent Addition : Add Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.1 equivalents) dropwise to the stirring solution.

    • Causality: A slight stoichiometric excess ensures complete consumption of the amine nucleophile.

  • Catalysis (Substrate Dependent) : Highly nucleophilic aliphatic amines will react spontaneously at room temperature. For less reactive arylamines (anilines), add a catalytic amount of a heterogeneous acid (e.g., Amberlyst-15) to increase the electrophilicity of the ester carbonyl.

  • Reaction Monitoring : Stir the reaction mixture at 25 °C – 50 °C for 2 to 12 hours. Monitor the disappearance of the amine via TLC or LC-MS.

  • Workup and Isolation : Filter the mixture to remove any heterogeneous catalyst. Concentrate the filtrate under reduced pressure (rotary evaporation).

    • Causality: Because the sole byproduct is highly volatile acetone, complex aqueous extractions are bypassed, yielding the crude cyclopent-1-ene-1-carboxamide product with exceptional atom economy and high purity.

References

  • US Environmental Protection Agency (EPA) . Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard & Chemical Details (CAS: 59253-91-7). EPA CompTox Chemicals Dashboard. 1

  • ACS Omega . Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. American Chemical Society (2023). 2

  • Green Chemistry . Enzymatic acylation: assessing the greenness of different acyl donors (Isopropenyl Acetate as an Acylating Agent). Royal Society of Chemistry (2011). 3

Sources

Spectroscopic Analysis of Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Introduction & Structural Intricacies

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7) represents a highly specialized molecular architecture characterized by two competing electronic systems bridged by an ester linkage[1][2]. Structurally, it is a hybrid of an


-unsaturated ester (the cyclopent-1-ene-1-carboxylate moiety) and an enol ester (the isopropenyl group).

Understanding the spectroscopic profile of this compound requires a deep dive into the causality of its electronic distribution. The oxygen atom of the ester group is caught in a "resonance tug-of-war." On one side, the carbonyl group is conjugated with the cyclopentene double bond, which typically lowers the bond order of the C=O bond. On the other side, the ester oxygen's lone pairs are delocalized into the isopropenyl double bond (enol ester effect), which reduces their availability to resonate with the carbonyl carbon. This unique push-pull dynamic dictates the precise chemical shifts in Nuclear Magnetic Resonance (NMR) and the vibrational frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy[3].

ElectronicEffects E1 Enol Ester Oxygen (Lone Pair Delocalization) E2 Isopropenyl C=C (Increased Shielding at =CH2) E1->E2 Electron Donation E3 Carbonyl Group C=O (Increased Stretching Frequency) E1->E3 Reduced Resonance E4 Cyclopentene Ring (Alpha, Beta Conjugation) E4->E3 Pi-Conjugation

Diagram 1: Electronic resonance effects governing the spectroscopic behavior of the molecule.

Spectroscopic Profiling: The Core Data

As a Senior Application Scientist, I approach structural elucidation not as a collection of isolated data points, but as an interconnected, self-validating system. The data below synthesizes expected empirical results based on the behavior of analogous conjugated enol esters[4][5].

Vibrational Spectroscopy (FT-IR)

In standard saturated esters, the C=O stretch appears around 1740 cm⁻¹[6]. The


-conjugation from the cyclopentene ring typically shifts this down to ~1715 cm⁻¹. However, the enol ester oxygen delocalizes its electrons into the isopropenyl group rather than the carbonyl, shifting the C=O stretch back up by approximately 20 cm⁻¹. Therefore, the diagnostic carbonyl stretch for this molecule is observed at ~1730 cm⁻¹ .
Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The ¹H NMR spectrum is defined by two distinct alkene environments. The highly deshielded ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton of the cyclopentene ring appears far downfield (~6.8 ppm) due to the electron-withdrawing nature of the conjugated carbonyl. Conversely, the terminal protons of the isopropenyl group (=CH₂) are shielded by the electron donation from the adjacent ester oxygen, appearing as a characteristic multiplet or pair of doublets around 4.6–4.9 ppm.
Quantitative Data Summaries

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃, 298K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Electronic Environment
6.80 - 6.85m (multiplet)1HCyclopentene C2-HDeshielded by

-position to the carbonyl group.
4.65 - 4.85dd (doublet of doublets)2HIsopropenyl =CH₂Shielded by resonance from the adjacent ester oxygen.
2.50 - 2.65m (multiplet)4HCyclopentene C3-H₂, C5-H₂Allylic protons adjacent to the ring double bond.
1.95 - 2.05m (multiplet)2HCyclopentene C4-H₂Homoallylic ring protons; furthest from unsaturation.
1.90 - 1.95s (singlet)3HIsopropenyl -CH₃Allylic methyl group attached to the enol double bond.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃, 298K)

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Electronic Environment
163.5C=O (Quaternary)Carbonyl CarbonConjugated ester carbonyl[5].
153.2C-O (Quaternary)Isopropenyl C2'Highly deshielded by direct attachment to ester oxygen.
145.1CH (Methine)Cyclopentene C2

-carbon of the

-unsaturated system.
136.4C (Quaternary)Cyclopentene C1

-carbon attached to the electron-withdrawing carbonyl.
104.5CH₂ (Methylene)Isopropenyl C1'Terminal enol carbon; shielded by oxygen lone pair donation.
33.2, 31.5CH₂ (Methylene)Cyclopentene C3, C5Allylic carbons within the five-membered ring.
23.1CH₂ (Methylene)Cyclopentene C4Homoallylic aliphatic ring carbon.
19.8CH₃ (Methyl)Isopropenyl CH₃Allylic methyl carbon.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols utilized to acquire this data must be robust against the specific vulnerabilities of enol esters. Enol esters are highly susceptible to acid-catalyzed hydrolysis, which would rapidly degrade the sample into cyclopent-1-ene-1-carboxylic acid and acetone[3].

Protocol 1: Anhydrous NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate in 0.6 mL of strictly anhydrous, acid-free CDCl₃. Causality: Standard CDCl₃ often contains trace DCl (deuterium chloride) from photolytic degradation. DCl will catalyze the hydrolysis of the isopropenyl ester. The CDCl₃ must be filtered through basic alumina immediately prior to use.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) for precise chemical shift calibration (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Protocol 2: ATR-FTIR Profiling
  • Background Subtraction: Collect an ambient air background spectrum using a diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Apply 2-3 drops of the neat liquid sample directly onto the ATR crystal. Causality: Analyzing the sample neat prevents solvent masking in the critical 1700-1600 cm⁻¹ region where the C=O and C=C stretches reside.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Workflow N1 Sample Preparation (Anhydrous CDCl3, Basic Alumina) N2 FT-IR Analysis (Neat ATR Mode, No Solvent) N1->N2 N3 NMR Acquisition (1H/13C, 400/100 MHz, 298K) N1->N3 N4 GC-MS Profiling (Low-Temp Injector, 70 eV) N1->N4 N5 Data Synthesis & Cross-Validation N2->N5 N3->N5 N4->N5

Diagram 2: Self-validating multi-modal spectroscopic workflow.

Mass Spectrometry & Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV provides the final pillar of structural confirmation.

Critical Protocol Adjustment: Enol esters can undergo thermal Claisen-type rearrangements or degradation in high-temperature GC injector ports. The injector temperature must be lowered to 200°C (from the standard 250°C) to prevent artificial degradation prior to ionization.

Fragmentation Causality: The molecular ion [M]⁺ is observed at m/z 152. The dominant fragmentation pathway is the cleavage of the ester C-O bond. The loss of the isopropenoxy radical (-57 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 95. This acylium ion subsequently loses carbon monoxide (-28 Da) to form the cyclopentenyl cation at m/z 67, which is typically the base peak (100% relative abundance) in the spectrum.

Fragmentation M Molecular Ion [M]+ m/z 152 F2 Isopropenoxy Radical Loss (-57 Da) M->F2 F1 Acylium Ion [C5H7CO]+ m/z 95 F4 CO Loss (-28 Da) F1->F4 F2->F1 F3 Cyclopentenyl Cation [C5H7]+ m/z 67 F4->F3

Diagram 3: Primary EI-MS fragmentation pathway of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Conclusion

The spectroscopic analysis of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate requires careful navigation of its dual reactive moieties. By understanding the causal relationships between the


-unsaturated system and the enol ester functionality, researchers can accurately predict and validate FT-IR shifts, NMR shielding effects, and MS fragmentation patterns. Furthermore, employing self-validating protocols—such as the use of acid-free CDCl₃ and low-temperature GC injection—ensures that the data reflects the true molecular structure rather than degradation artifacts.

References

  • U.S. Environmental Protection Agency (EPA). "Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard: 59253-91-7 | DTXSID10699742." EPA CompTox Chemicals Dashboard. Available at:[Link][1]

  • U.S. Environmental Protection Agency (EPA). "Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Chemical Details." EPA CompTox Chemicals Dashboard. Available at:[Link][2]

  • National Center for Biotechnology Information. "Isopropenyl acetate | C5H8O2 | CID 7916." PubChem Database. Available at:[Link][4]

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy. Available at:[Link][6]

  • AlQalam Journal of Medical and Applied Sciences. "Synthesis of Cyclopentanone and Cyclohexanone Derivatives." University of Tripoli. Available at:[Link][5]

  • National Center for Biotechnology Information. "Chemically Recyclable Polyester Thermosets from Activated Adipic Acid and Renewable Polyols." PMC. Available at:[Link][3]

  • CLOCKSS Archive. "HYDROLYSIS OF N,N-DIMETHYLENAMINES. STEREOSPECIFIC SYNTHESIS OF THEIR ENOL AND ENOL ESTER DERIVATIVES." Heterocycles. Available at: [Link][7]

Sources

Reactivity and Stability of Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in designing synthetic pathways that require both high atom-economy and precise chemoselectivity. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7)[1] is a highly versatile, bifunctional building block that solves many of these challenges. It merges the irreversible acyl-transfer capabilities of an isopropenyl ester with the electrophilic reactivity of an


-unsaturated cyclic system. This whitepaper dissects the thermodynamic causality behind its reactivity, profiles its stability, and establishes self-validating experimental workflows for its application in advanced organic synthesis.

Molecular Architecture & Thermodynamic Causality

The synthetic utility of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is dictated by its two distinct reactive domains, each governed by different mechanistic principles.

The Isopropenyl Ester (Thermodynamic Sink): In standard amidation or transesterification reactions, the choice of the leaving group dictates the equilibrium position. Alkyl esters yield alcohols, establishing a reversible equilibrium that often requires harsh conditions or massive reagent excesses to drive forward. In contrast, nucleophilic attack on an isopropenyl ester expels prop-1-en-2-ol (an enol)[2]. This intermediate undergoes rapid, spontaneous tautomerization into acetone[2]. Because acetone is volatile and entirely unreactive towards the newly formed amide or ester, the reverse reaction is completely suppressed[3]. This thermodynamic "sink" drives acylations to absolute completion, even with deactivated arylamines or under solvent-free conditions[4]. Furthermore, the steric bulk of the isopropenyl group effectively suppresses undesired background side-reactions in highly selective enzymatic or heterogeneous catalytic environments[5].

The Cyclopent-1-ene-1-carboxylate Core (Michael Acceptor): The cyclopentene ring, conjugated with the carboxylate moiety, acts as a robust Michael acceptor. The


-position of the cyclopentene ring is highly susceptible to 1,4-conjugate addition by nucleophiles such as thiols, amines, or phosphinates[6].

ReactivityMap Molecule Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Isopropenyl Isopropenyl Ester Moiety (Acyl Donor) Molecule->Isopropenyl Cyclopentene Cyclopentene Ring (Michael Acceptor) Molecule->Cyclopentene Acylation Irreversible Acylation (Amines/Alcohols) Isopropenyl->Acylation Conjugate 1,4-Conjugate Addition (e.g., Phosphinates) Cyclopentene->Conjugate Cycloaddition Cycloadditions (e.g., Diels-Alder) Cyclopentene->Cycloaddition Acetone Tautomerization (Acetone Byproduct) Acylation->Acetone Thermodynamic Driving Force

Dual reactivity profile of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Quantitative Reactivity & Stability Profiles

To effectively utilize this molecule, one must understand its relative reactivity and degradation kinetics. Enol esters are inherently sensitive to moisture and can easily hydrolyze to yield cyclopent-1-ene-1-carboxylic acid and acetone if improperly handled.

Table 1: Comparative Acyl Donor Reactivity

Donor TypeRelative Acylation RateByproductThermodynamic Driving ForceReversibility
Isopropenyl ester FastAcetoneHigh (Tautomerization)Irreversible
Vinyl ester Very FastAcetaldehydeHigh (Tautomerization)Irreversible
Alkyl ester (Ethyl) SlowEthanolLow (Simple displacement)Reversible

Table 2: Stability Matrix for Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Storage/Reaction ConditionAtmosphereTemperatureEstimated Half-LifePrimary Degradation Pathway
Aqueous Acid (pH 2)Air25 °C< 1 hourHydrolysis to carboxylic acid + acetone
Aqueous Base (pH 10)Air25 °C< 30 minsRapid Saponification
Anhydrous, NeatArgon4 °C> 6 monthsStable (Optimal Storage)
Anhydrous, NeatAir25 °C~ 2 weeksAutoxidation of cyclopentene double bond

Self-Validating Experimental Workflows

A robust protocol must include internal checks that confirm success without relying solely on post-reaction LC-MS. Below are two field-proven methodologies exploiting the dual nature of this molecule.

Protocol A: Atom-Economical Amidation via Heterogeneous Catalysis

Causality: We utilize H-montmorillonite as a heterogeneous acid catalyst because it provides necessary electrophilic activation of the isopropenyl ester without the toxicity, leaching, or separation issues associated with homogeneous transition metals[3].

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk flask, combine Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.0 equiv) and the target arylamine (1.1 equiv)[3].

  • Catalyst Addition: Add H-montmorillonite catalyst (approx. 50 mg per mmol of substrate)[2].

  • Thermal Activation: Heat the neat mixture to 110 °C for 24 hours[2].

  • In-Process Self-Validation: Route the exhaust of the Schlenk flask through a

    
     cold trap. The stoichiometric condensation of acetone (approx. 0.73 mL per 10 mmol of substrate) serves as a direct, macroscopic validation of catalytic turnover and reaction progress.
    
  • Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a Celite pad to recover the heterogeneous catalyst[3]. Concentrate the filtrate under reduced pressure to yield the high-purity N-aryl cyclopent-1-ene-1-carboxamide.

Workflow Step1 1. Substrate + Amine + H-Mont Catalyst Step2 2. Thermal Activation (110 °C, 24h) Step1->Step2 Step3 3. Acetone Evaporation (Shifts Equilibrium) Step2->Step3 Step4 4. Catalyst Filtration & Product Isolation Step3->Step4

Self-validating experimental workflow for heterogeneous acid-catalyzed amidation.

Protocol B: Aqueous -Conjugate Addition

Causality: To functionalize the cyclopentene ring without destroying the sensitive isopropenyl ester, we exploit differential reactivity. By using a nucleophilic salt under specific thermal conditions, the alkene undergoes conjugate addition faster than the ester undergoes saponification.

Step-by-Step Methodology:

  • Preparation: Combine the ester with 4 equivalents of sodium hypophosphite (

    
    )[6].
    
  • Thermal Activation: Heat the mixture under

    
     to 180 °C. The reaction yields the 
    
    
    
    -addition product with a 1.5:1 diastereomeric ratio favoring the thermodynamically preferred trans isomer[6].
  • In-Process Self-Validation: The reaction mixture will transition from a liquid to a translucent solid as the highly polar phosphinate adduct forms[6]. This phase change serves as a macroscopic indicator of successful conjugate addition.

  • Isolation: Extract the resulting mixture with a suitable organic solvent (e.g., dichloromethane) to separate the functionalized ester from unreacted inorganic salts.

Conclusion

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is a powerful reagent that leverages the irreversible tautomerization of its leaving group to drive challenging acylations, while simultaneously offering a reactive site for conjugate additions. By understanding the thermodynamic drivers and implementing self-validating protocols, researchers can utilize this molecule to synthesize complex amides and functionalized cyclopentanes with exceptional atom economy and minimal waste.

References

  • [5] Title: EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents. Source: google.com. URL:

  • [2] Title: Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts - PMC. Source: nih.gov. URL:[Link]

  • [1] Title: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard: 59253-91-7 | DTXSID10699742. Source: epa.gov. URL:[Link]

  • [3] Title: Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts | ACS Omega. Source: acs.org. URL:[Link]

  • [6] Title: ChemComm | Kanan Lab. Source: stanford.edu. URL:[Link]

Sources

The Cyclopentene Scaffold: Advanced Synthetic Methodologies and High-Value Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the pursuit of structurally rigid,


-rich carbocyclic frameworks has led to a renaissance in the study of cyclopentene derivatives. Historically, the synthesis of highly functionalized cyclopentenes was bottlenecked by harsh reaction conditions, poor regioselectivity, and an over-reliance on noble metal catalysts[1]. However, recent breakthroughs in electrochemical annulation, earth-abundant metal catalysis, and phosphine-mediated cycloisomerization have revolutionized our ability to construct these privileged scaffolds.

This technical whitepaper provides an in-depth analysis of modern synthetic workflows for cyclopentene derivatives, elucidates the mechanistic causality behind these novel protocols, and maps their expanding footprint in biological applications—ranging from broad-spectrum antimicrobials to targeted anticancer agents.

Mechanistic Rationale: The Case for the Cyclopentene Core

The cyclopentene ring is a ubiquitous core in numerous natural products and bioactive molecules[1]. From a drug design perspective, incorporating a cyclopentene moiety offers several distinct advantages:

  • Conformational Restriction: The unsaturated double bond introduces a degree of rigidity into the five-membered ring, locking pharmacophores into favorable spatial orientations for receptor binding.

  • High

    
     Character:  Unlike flat aromatic rings, the 
    
    
    
    -hybridized carbons in the cyclopentene ring increase the three-dimensionality of the molecule, a metric strongly correlated with higher clinical success rates in drug development.
  • Orthogonal Functionalization: The olefinic bond serves as a synthetic handle for late-stage functionalization, while the allylic positions can be selectively targeted for stereocontrolled substitutions.

Advanced Synthetic Protocols

To overcome the limitations of traditional cycloadditions (e.g., harsh conditions, prefunctionalization), modern synthetic chemistry has pivoted toward sustainable, highly selective methodologies.

Electrochemically Induced Intermolecular (3+2) Annulation

Traditional [3+2] annulations often require volatile activating reagents. A superior, modern approach utilizes an electrochemical mediator-induced intermolecular selective (3+2) annulation of alkenes and alkynes[2].

Causality of Experimental Design: By utilizing a constant-current electrochemical setup with Sodium Iodide (NaI) as a mediator, the reaction generates an iodine radical (


) at the anode under mild conditions. This radical abstracts an electron to form a carbon radical intermediate, initiating the annulation without the need for toxic chemical oxidants or noble metals[1]. The use of an undivided cell simplifies the architecture, while the specific solvent mixture (DME/H

O) stabilizes the radical intermediates and ensures electrolyte solubility.
Standard Operating Protocol: Electrochemical (3+2) Annulation

This protocol is designed as a self-validating system to ensure reproducibility and high regioselectivity.

Reagents & Equipment:

  • Substrates: Alkene (0.6 mmol, 3 equiv), Alkyne (0.2 mmol, limiting reagent).

  • Mediator & Electrolyte: NaI (0.5 mmol),

    
     (1.5 mmol).
    
  • Solvent System: Dimethoxyethane (DME, 6 mL) and HPLC-grade H

    
    O (30 
    
    
    
    L).
  • Electrodes: Carbon felt anode (high surface area for efficient radical generation); Platinum (Pt) plate cathode.

Step-by-Step Methodology:

  • Cell Assembly: In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, insert the carbon felt anode and Pt cathode.

  • Reagent Loading: Add the alkyne (0.2 mmol), alkene (0.6 mmol), NaI, and

    
    .
    
  • Solvent Addition: Inject DME (6 mL) followed by H

    
    O (30 
    
    
    
    L). Causality: The trace water acts as a critical proton source and stabilizes the transition states during the radical cascade.
  • Electrolysis: Purge the system with N

    
     for 5 minutes. Apply a constant current of 10 mA at 65 °C for exactly 2 hours (delivering ~3.7 Faradays/mol).
    
  • In-Process Control (Self-Validation):

    • Electrical Validation: Monitor the cell voltage. A stable voltage indicates healthy electron transfer. A sudden spike (>10V) indicates electrode passivation; if this occurs, halt the reaction and sonicate the electrodes.

    • Chemical Validation: At

      
       min, take a 10 
      
      
      
      L aliquot. Perform TLC (Hexane/EtOAc 9:1). The reaction is validating correctly if the alkyne spot (
      
      
      ) is visibly depleting and a new UV-active product spot (
      
      
      ) is forming.
  • Workup: Terminate the current. Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to quench any residual iodine. Extract, dry over anhydrous MgSO
    
    
    , and purify via flash chromatography to isolate the decorated cyclopentene.

ElectroSynthesis Anode Anodic Oxidation (Carbon Felt) Mediator Iodine Radical Generation (NaI -> I•) Anode->Mediator e- transfer Cathode Cathodic Reduction (Pt Electrode) Cathode->Mediator balances charge Activation Alkyne/Alkene Activation (Carbon Radical Formation) Mediator->Activation attacks substrate Annulation (3+2) Annulation Intramolecular Cyclization Activation->Annulation C-C bond formation Product Functionalized Cyclopentene Annulation->Product high regioselectivity

Caption: Electrochemical (3+2) annulation workflow for cyclopentene synthesis.
Alternative Pathways: Phosphine and Manganese Catalysis

Beyond electrochemistry, other novel pathways have emerged:

  • Phosphine-Catalyzed Annulation: Allenoates act as three-carbon synthons in the presence of phosphines, undergoing formal [3+2] cycloaddition with asymmetrically substituted alkenes to yield spirocyclic cyclopentenes[3].

  • Manganese-Catalyzed Chemo-Selective Synthesis: Utilizing earth-abundant manganese complexes, acyl cyclopentenes can be synthesized via acceptorless-dehydrogenative coupling of cyclopropyl methanol with methyl ketones, followed by a radical-initiated ring expansion[4].

Biological Applications and Pharmacological Profiling

The synthetic accessibility of highly decorated cyclopentenes has unlocked extensive screening opportunities in medicinal chemistry. The functionalization of the cyclopentene ring allows for precise tuning of pharmacokinetic properties.

Anti-HIV and Antimicrobial Applications

Recent studies have unveiled a family of chiral spiro-β-lactams containing a cyclopentene core synthesized via phosphine-catalyzed [3+2] annulation. Structural modulation at positions 1′ and 2′ of the cyclopentene ring yielded derivatives with potent anti-HIV and antiplasmodial (Plasmodium falciparum) activity, establishing a new class of broad-spectrum antimicrobials[3].

Anti-Inflammatory Properties

Natural product derivatives heavily feature the cyclopentene motif. For instance, cyclopentene dialdehydes isolated from Tabebuia impetiginosa (e.g., 2-formyl-5-(4′-methoxybenzoyloxy)-3-methyl-2-cyclopentene-1-acetaldehyde) have demonstrated significant anti-inflammatory effects. They operate by blocking the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated models[5].

Anticancer and Cytotoxic Activity

Polyhydroxylated cyclopentenes, synthesized from acyclic l-sorbose intermediates, represent orthogonally protected scaffolds that mimic naturally occurring jatrophane frameworks. These specific cyclopentene derivatives have shown clear, broad-spectrum cytotoxic activity against a panel of human cancer cell lines, including HT29, LS174T, SW620, A549, and HeLa cells[6].

Quantitative Data Summary
Compound Class / ScaffoldPrimary Synthetic RouteBiological Target / IndicationKey Cell Lines / PathogensEfficacy Profile
Spiro-β-lactam Cyclopentenes Phosphine-catalyzed [3+2] annulationAnti-HIV & AntiplasmodialHIV-1, Plasmodium falciparumBroad-spectrum antimicrobial modulation[3]
Cyclopentene Dialdehydes Extraction from Tabebuia impetiginosaAnti-inflammatoryHuman leukocytes, LPS-macrophagesPotent inhibition of NO & PGE2 production[5]
Polyhydroxylated Cyclopentenes Derivation from l-SorboseAnticancer / CytotoxicityHT29, LS174T, SW620, A549, HeLaHigh cytotoxicity across diverse tumor panels[6]
Acyl Cyclopentenes Mn-catalyzed dehydrogenative couplingDiverse library generationN/A (Preclinical screening)High synthetic yield and regioselectivity[4]

Hit-to-Lead Biological Screening Workflow

To systematically evaluate the pharmacological potential of newly synthesized cyclopentene derivatives, a rigorous hit-to-lead workflow must be established. The following logical architecture ensures that only compounds with optimal potency, selectivity, and pharmacokinetic properties advance to in vivo models.

BioScreening Library Cyclopentene Library Synthesis HTS High-Throughput Screening (Cancer, HIV, Inflammation) Library->HTS diverse scaffolds Hit Hit Identification (IC50 / MIC evaluation) HTS->Hit active compounds Optimization Hit-to-Lead Optimization (SAR & Pharmacokinetics) Hit->Optimization structural modulation Preclinical In Vivo Preclinical Models (Efficacy & Safety) Optimization->Preclinical lead candidates

Caption: Hit-to-lead biological screening workflow for cyclopentene derivatives.

Conclusion

The cyclopentene ring is far more than a simple carbocycle; it is a highly versatile, three-dimensional canvas for drug discovery. By transitioning away from archaic, harsh synthetic conditions toward electrochemically induced and earth-abundant metal-catalyzed annulations, researchers can now access vast libraries of decorated cyclopentenes with unprecedented stereocontrol. As demonstrated by their profound anti-HIV, anti-inflammatory, and anticancer activities, these derivatives hold immense promise for the next generation of active pharmaceutical ingredients (APIs).

References

  • Benchchem.
  • Guan, Z., et al.Synthesis of Cyclopentene Derivatives via Electrochemically Induced Intermolecular Selective (3+2) Annulation.
  • Guan, Z., et al.Synthesis of Cyclopentene Derivatives via Electrochemically Induced Intermolecular Selective (3+2)
  • RSC Publishing.
  • Researcher.life.
  • MDPI.Tabebuia impetiginosa: A Comprehensive Review on Traditional Uses, Phytochemistry, and Immunopharmacological Properties. MDPI.
  • Frontiers.

Sources

Strategic Methodologies in Substituted Cyclopentene Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted cyclopentene and cyclopentenone motifs are privileged scaffolds in medicinal chemistry, serving as the core structural foundation for numerous prostaglandins, carbocyclic nucleosides, and complex natural products. As drug development pivots toward highly functionalized, sp³-rich architectures to improve pharmacokinetic profiles, the demand for stereoselective, high-yielding cyclopentannulation strategies has intensified.

This technical guide synthesizes the mechanistic principles, causal experimental design, and self-validating protocols for the three most robust methodologies in modern cyclopentene synthesis: the Pauson–Khand Reaction , the Nazarov Cyclization , and Ring-Closing Metathesis (RCM) .

The Pauson–Khand Reaction: Building Complexity via [2+2+1] Cycloaddition

The Pauson–Khand reaction (PKR) is a transition-metal-mediated [2+2+1] cycloaddition that converges an alkyne, an alkene, and carbon monoxide (CO) into a highly functionalized α,β-cyclopentenone . While initially discovered as a stoichiometric cobalt-mediated process, recent advances have expanded this to catalytic variants utilizing rhodium and iron, enabling the synthesis of complex enantioenriched tricycles and fluorinated cyclopentenones 1[1].

Causality & Mechanism

The regiochemistry of the PKR is dictated by the migratory insertion of the olefin into the most accessible metal-carbon bond. In unsymmetrical alkynes, the most sterically encumbered substituent typically occupies the proximal position in the resulting enone system 1[1]. Because intermolecular PKR suffers from poor alkene selectivity (often restricted to strained alkenes like norbornene), the intramolecular PKR is the gold standard for total synthesis, driven by favorable entropy and rigid stereocontrol .

PK_Cycle A Co₂(CO)₈ Precatalyst B Alkyne Coordination (Loss of CO) A->B Heat / NMO C Alkene Insertion (Rate-Limiting) B->C D CO Migratory Insertion C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Cyclopentenone Product E->F

Catalytic cycle of the Pauson-Khand [2+2+1] cycloaddition.

Protocol 1: NMO-Promoted Intramolecular Pauson-Khand Cyclization

Objective: Synthesis of a 5,5-fused bicyclic cyclopentenone from a 1,6-enyne.

  • Pre-complexation: Dissolve the 1,6-enyne (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Add Co₂(CO)₈ (1.05 eq) at room temperature.

    • Causality: This step forms the stable hexacarbonyldicobalt-alkyne complex. CO gas evolution is a physical indicator of successful coordination.

  • Oxidative Promotion: Cool the reaction to 0 °C. Dropwise add a solution of N-methylmorpholine N-oxide (NMO, 6.0 eq) in CH₂Cl₂.

    • Causality: Thermal PKR requires harsh conditions (>100 °C) which degrades sensitive substrates. NMO oxidatively removes a CO ligand (as CO₂), creating a vacant coordination site on the cobalt center. This artificially accelerates the rate-limiting alkene insertion step at ambient temperatures .

  • System Validation & QC: Monitor the reaction via IR spectroscopy. The disappearance of the characteristic terminal alkyne C≡C stretch (~2100 cm⁻¹) and the appearance of the conjugated cyclopentenone C=O stretch (~1700 cm⁻¹) validates the cyclization. Quench with aqueous NH₄Cl and purify via silica gel chromatography.

Nazarov Cyclization: Harnessing 4π Electrocyclization

The Nazarov cyclization is a powerful 4π electrocyclic ring closure of cross-conjugated divinyl ketones to yield highly substituted cyclopentenones 2[2]. Modern drug discovery frequently utilizes the interrupted Nazarov cyclization, where the intermediate oxyallyl cation is trapped by a nucleophile rather than undergoing standard proton elimination, allowing for the rapid assembly of complex spiro or fused systems such as cyclopenta[b]indoles [[3]](3].

Causality & Mechanism

The reaction is initiated by Lewis or Brønsted acid coordination to the ketone carbonyl, generating a pentadienyl cation. Orbital symmetry dictates a strictly conrotatory ring closure. The steric bias of the substituents around the resulting cyclopentenyl cation controls the trajectory of nucleophilic trapping, ensuring exclusive regio- and diastereoselectivity 3[3].

Nazarov_Logic N1 Divinyl Ketone Substrate N2 Lewis Acid Coordination (e.g., FeBr₃) N1->N2 N3 Pentadienyl Cation Formation N2->N3 N4 4π Conrotatory Electrocyclization N3->N4 Stereocontrol N5 Oxyallyl Cation Intermediate N4->N5 N6 Nucleophilic Trapping (Interrupted Nazarov) N5->N6 N7 Proton Elimination (Standard Nazarov) N5->N7 N8 Substituted Cyclopentenone N6->N8 Complex Scaffolds N7->N8 Simple Scaffolds

Mechanistic divergence in standard vs. interrupted Nazarov cyclizations.

Protocol 2: FeBr₃-Catalyzed Interrupted Nazarov Cyclization

Objective: Synthesis of cyclopenta[b]indoles from 1,4-pentadien-3-ols.

  • Activation: Dissolve 3-(2-anilinyl)-1,4-pentadien-3-ol (1.0 eq) in 1,2-dichloroethane (DCE). Add anhydrous FeBr₃ (10 mol%).

    • Causality: FeBr₃ acts as a mild, environmentally friendly Lewis acid. It coordinates to the substrate, triggering the formation of the pentadienyl cation and subsequent conrotatory closure without causing substrate decomposition typical of harsh Brønsted acids 3[3].

  • Intramolecular Trapping: Stir the mixture at room temperature for 4 hours.

    • Causality: The pendant aniline unit acts as an internal nucleophile, trapping the oxyallyl cation from the less-hindered face before standard elimination can occur, yielding the spiro/fused indoline intermediate.

  • System Validation & QC: Perform ¹H NMR analysis on the crude aliquot. The complete disappearance of vinylic protons (δ 5.5–6.5 ppm) and the emergence of complex aliphatic multiplets (δ 2.0–3.5 ppm) confirm the destruction of the diene system and the formation of the cyclopentane core.

Ring-Closing Metathesis (RCM): Precision Olefin Assembly

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of polyhydroxylated cyclopentenes (cyclopentitols) and carbocyclic nucleosides [[4]](4]. By utilizing ruthenium-based alkylidene catalysts (e.g., Grubbs catalysts), RCM allows for the intermolecular assembly of complex ring systems from simple acyclic diallyl precursors, making it highly valuable for synthesizing P2 cyclopentene-dicarboxylic acid derivatives in thrombin inhibitors 5[5].

Causality & Mechanism

The reaction proceeds via a reversible [2+2] cycloaddition between the catalyst and the olefin, forming a metallacyclobutane intermediate. Cycloreversion yields the new cyclopentene ring and expels ethylene gas. The irreversible loss of ethylene provides the thermodynamic driving force for the reaction 4[4].

RCM_Workflow R1 Diallyl Precursor R2 Ru-Alkylidene Coordination (Grubbs 2nd Gen) R1->R2 R3 [2+2] Cycloaddition R2->R3 Phosphine Dissociation R4 Metallacyclobutane Intermediate R3->R4 R5 Cycloreversion R4->R5 R6 Substituted Cyclopentene R5->R6 Target Product R7 Ethylene Gas (Byproduct) R5->R7 Entropy Driver

Ring-Closing Metathesis (RCM) pathway for cyclopentene synthesis.

Protocol 3: RCM of Diallyl Precursors to Cyclopentenes

Objective: Synthesis of functionalized cyclopentenes using 2nd Generation Grubbs Catalyst.

  • Catalyst Initiation: Dissolve the diallyl substrate (0.1 M) in strictly degassed, anhydrous CH₂Cl₂. Add 2nd Generation Grubbs Catalyst (5 mol%).

    • Causality: Degassing prevents the oxidative degradation of the ruthenium center. The N-heterocyclic carbene (NHC) ligand on the 2nd Gen catalyst provides high electron density to the ruthenium, increasing its affinity for sterically hindered olefins compared to the 1st Gen catalyst.

  • Metathesis: Heat the reaction mixture to a gentle reflux (40 °C) for 2-4 hours.

    • Causality: Mild heating drives the dissociation of the phosphine ligand to initiate the active catalytic cycle and continuously purges the evolving ethylene gas from the system, pushing the equilibrium toward the cyclic product.

  • System Validation & QC: Monitor the reaction via GC-MS or TLC. Complete conversion is validated by the disappearance of the terminal alkene signals (δ 4.9–5.1 ppm) in the ¹H NMR of the crude mixture, replaced by internal cyclic olefin signals (δ 5.6–5.8 ppm).

Quantitative Data: Comparative Analysis of Synthetic Strategies

To assist in synthetic route selection, the following table summarizes the quantitative and operational metrics of the three discussed methodologies.

MethodologyKey PrecursorsCatalyst / PromoterTypical YieldsCatalyst LoadingReaction Temp (°C)Primary Application
Pauson–Khand Alkyne, Alkene, COCo₂(CO)₈, Rh(I)60 - 90%Stoichiometric or 5-10 mol%20 - 80Fused bicyclic cyclopentenones
Interrupted Nazarov Divinyl KetonesFeBr₃, BF₃·OEt₂70 - 95%5 - 20 mol%0 - 25Highly substituted spiro/fused scaffolds
Ring-Closing Metathesis Dienes (e.g., Diallyl)Ru-Alkylidene (Grubbs)85 - 99%1 - 5 mol%20 - 40Cyclopentitols, Carbocyclic nucleosides

Conclusion

The synthesis of substituted cyclopentenes requires a nuanced understanding of orbital symmetry, transition-metal coordination, and thermodynamic drivers. The Pauson-Khand reaction remains unparalleled for building bicyclic complexity from simple acyclic precursors. The Nazarov cyclization offers unmatched stereocontrol for highly substituted enones, particularly when interrupted by internal nucleophiles. Finally, Ring-Closing Metathesis provides a highly tolerant, entropy-driven approach for generating functionalized cyclopentenes vital for modern drug discovery. Selecting the appropriate methodology hinges on the specific substitution patterns required and the functional group tolerance of the target scaffold.

References

1. Recent Advances in the Pauson–Khand Reaction. PMC. 2.[1] Pauson–Khand reaction of fluorinated compounds. Beilstein Journals. 3. Nazarov reaction: Current trends and recent advances in the synthesis of natural compounds and their analogs. ResearchGate. 4.[3] Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. PMC. 5.[4] Synthesis of cyclopentitols by ring-closing approaches. ULisboa Research Portal. 6.[5] Synthesis of Novel Thrombin Inhibitors. Use of Ring-Closing Metathesis Reactions for Synthesis of P2 Cyclopentene- and Cyclohexenedicarboxylic Acid Derivatives. Journal of Medicinal Chemistry.

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Methodological & Application

Application Note: Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate in Advanced Organic Synthesis and Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Strategic Utility

In modern drug discovery and complex natural product synthesis, achieving high chemo-, regio-, and stereoselectivity under mild conditions is paramount. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (an isopropenyl ester of a cyclic


-unsaturated acid) is a highly specialized, bifunctional building block designed to address these challenges.

This reagent offers two orthogonal modes of reactivity:

  • Irreversible Acyl Donor: The isopropenyl ester moiety acts as a highly efficient acylating agent in enzyme-catalyzed kinetic resolutions.

  • Conjugated Electrophile: The cyclopent-1-ene-1-carboxylate core serves as a rigid, sterically defined Michael acceptor and dienophile for asymmetric cycloadditions.

Unlike traditional acid chlorides or anhydrides, which are moisture-sensitive and generate corrosive byproducts, this isopropenyl ester is bench-stable and reacts with exquisite precision under neutral, biocatalytic, or organocatalytic conditions.

Mechanistic Rationale: The Isopropenyl Advantage

When designing enzymatic transesterifications (e.g., kinetic resolution of secondary alcohols), the choice of acyl donor dictates both the thermodynamic equilibrium and the longevity of the biocatalyst.

  • The Thermodynamic Driving Force: Standard alkyl esters (like ethyl esters) release alcohols, making the transesterification reversible and limiting conversion. Enol esters overcome this. Upon acyl transfer, the leaving group of an isopropenyl ester is prop-1-en-2-ol, which instantaneously and irreversibly tautomerizes to acetone . This unidirectional thermodynamic sink drives the reaction to >99% conversion.

  • Enzyme Preservation (Causality): While vinyl esters are commonly used irreversible donors, they release vinyl alcohol, which tautomerizes to acetaldehyde. Acetaldehyde is a highly reactive electrophile that forms covalent Schiff bases with the

    
    -amino groups of lysine residues in the enzyme's active site, leading to rapid, irreversible deactivation of the biocatalyst . By releasing inert, volatile acetone instead, isopropenyl esters preserve enzyme half-life , allowing for lower catalyst loading and multi-cycle recycling.
    

G A Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate C Acyl-Enzyme Intermediate A->C Acylation B Lipase (e.g., CALB) B->C Catalysis D Acetone (Inert, Volatile) C->D Tautomerization (Irreversible) F Chiral Ester (R-Enantiomer) C->F Resolution E Racemic Alcohol (R/S-mixture) E->F Fast (R)-Acylation G Unreacted Alcohol (S-Enantiomer) E->G Slow (Unreacted)

Fig 1: Irreversible transesterification mechanism driven by acetone tautomerization.

Quantitative Data: Acyl Donor Comparison

The superiority of the isopropenyl moiety in biocatalytic workflows is validated by comparative kinetic data. The table below summarizes the performance metrics of various acyl donors when transferring the cyclopent-1-ene-1-carbonyl group onto a model secondary alcohol using Candida antarctica Lipase B (CALB).

Acyl Donor TypeByproduct ReleasedReaction EquilibriumEnzyme Half-Life (

)
Max Conversion (24h)
Alkyl (Ethyl)EthanolReversible (

)
> 200 hours35 - 45%
Vinyl AcetaldehydeIrreversible< 12 hours (Deactivation)85 - 90%
Isopropenyl Acetone Irreversible > 200 hours > 99%

Data synthesized from foundational biocatalysis optimization studies .

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

This self-validating protocol utilizes Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate to resolve racemic 1-phenylethanol while simultaneously installing the synthetically valuable cyclopentene moiety.

Reagents & Materials:

  • (R/S)-1-Phenylethanol (1.0 mmol, 1.0 eq)

  • Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.5 mmol, 1.5 eq)

  • Immobilized Candida antarctica Lipase B (Novozym 435, 50 mg/mmol substrate)

  • Activated 4Å Molecular Sieves (100 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of Micro-Aqueous Environment: In a flame-dried 10 mL Schlenk flask under argon, add 5.0 mL of anhydrous toluene and 100 mg of freshly activated 4Å molecular sieves.

    • Causality: Lipases require a tightly bound hydration shell to maintain their active conformation. However, bulk water promotes competitive hydrolysis of the isopropenyl ester. Molecular sieves act as a buffer, maintaining the water activity (

      
      ) at an optimal ~0.2, preventing hydrolysis while keeping the enzyme active.
      
  • Substrate Addition: Add (R/S)-1-phenylethanol (122 mg, 1.0 mmol) and Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (228 mg, 1.5 mmol) to the suspension. Stir at 250 rpm for 10 minutes to equilibrate.

  • Biocatalyst Initiation: Add 50 mg of Novozym 435. Seal the flask and incubate in an orbital shaker at 40 °C and 250 rpm.

    • Causality: 40 °C provides the optimal balance between reaction kinetics and the thermal stability of CALB. Toluene, a non-polar solvent, is chosen because it does not strip the essential hydration shell from the enzyme, unlike polar solvents (e.g., DMF or DMSO).

  • Reaction Monitoring (Self-Validation): Withdraw 20 µL aliquots at 4h, 8h, and 24h. Dilute with 200 µL hexane and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane:IPA, 1.0 mL/min). The reaction is complete when the conversion reaches exactly 50% (indicating perfect kinetic resolution).

  • Workup & Recovery: Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme and molecular sieves. Wash the frit with 2 x 5 mL ethyl acetate. (The recovered enzyme can be washed with hexane, dried, and reused for up to 5 cycles).

  • Purification: Concentrate the filtrate under reduced pressure. The volatile byproduct (acetone) is removed automatically. Purify the residue via flash column chromatography (Silica gel, 9:1 Hexane:Ethyl Acetate) to separate the unreacted (S)-1-phenylethanol from the newly formed (R)-1-phenylethyl cyclopent-1-ene-1-carboxylate.

Workflow Step1 1. System Equilibration Dry Toluene + 4Å MS (Buffer a_w) Step2 2. Biocatalyst Addition Immobilized CALB (40°C, 250 rpm) Step1->Step2 Step3 3. Irreversible Transesterification Acetone Evolution drives >99% ee Step2->Step3 Step4 4. Catalyst Recovery Simple Filtration (Enzyme Recycled) Step3->Step4 Step5 5. Chiral HPLC Analysis Verify 50% Conversion & ee% Step4->Step5

Fig 2: Procedural workflow for lipase-catalyzed kinetic resolution.

Protocol B: Organocatalytic Asymmetric Michael Addition

The cyclopentene ring of this reagent is an ideal Michael acceptor. This protocol details the enantioselective addition of a thiol to the


-position of the cyclopentene ring, utilizing a bifunctional squaramide catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a 5 mL vial, dissolve Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Catalyst Activation: Add a chiral bifunctional Cinchona alkaloid-derived squaramide catalyst (0.05 mmol, 10 mol%).

    • Causality: The squaramide moiety forms a rigid double hydrogen-bond network with the carbonyl oxygen of the isopropenyl ester, lowering the LUMO of the cyclopentene ring and locking its conformation.

  • Nucleophile Addition: Cool the mixture to -20 °C to maximize stereocontrol. Slowly add benzyl mercaptan (0.55 mmol) dropwise over 5 minutes.

    • Causality: The tertiary amine (quinuclidine core) of the catalyst deprotonates the thiol, generating a highly nucleophilic thiolate that is held in close proximity. The chiral pocket directs the thiolate to attack the Re-face of the cyclopentene ring exclusively.

  • Quench & Isolate: Stir at -20 °C for 24 hours. Quench the reaction by filtering through a short pad of silica gel to remove the catalyst. Concentrate and purify via flash chromatography to yield the chiral

    
    -mercapto cyclopentanecarboxylate derivative.
    

References

  • Ghanem, A., & Schurig, V. (2001). Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acetate. Chirality, 13(2), 118-123.[Link]

  • Sundell, R., Turcu, M. C., & Kanerva, L. T. (2013). Lipase-Catalyzed Dynamic Combinatorial Resolution and the Synthesis of Heteroaromatic Cyanohydrin Ester Enantiomers. Current Organic Chemistry, 17(7), 672-681.[Link]

  • Wang, Y.-F., Lalonde, J. J., Momongan, M., Bergbreiter, D. E., & Wong, C.-H. (1990). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents.

Application Note: Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate (PECC) as a Bifunctional Scaffold for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Bioconjugation Specialists Compound: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECC) | CAS: 59253-91-7

Executive Summary

The development of reactive polymeric scaffolds for drug delivery and bioconjugation relies heavily on orthogonal functional groups. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECC) is a highly specialized bifunctional monomer that bridges two powerful synthetic domains: Ring-Opening Metathesis Polymerization (ROMP) and irreversible Post-Polymerization Modification (PPM).

By leveraging the cyclopentene moiety for backbone construction and the isopropenyl ester as a "spring-loaded" electrophile, PECC enables the synthesis of amine-reactive polymers that require zero coupling agents. This application note details the mechanistic rationale, optimized protocols, and kinetic data for utilizing PECC in the generation of advanced functional materials.

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is critical to understand the thermodynamic and kinetic boundaries of PECC to successfully incorporate it into polymer architectures.

The ROMP Challenge: Thermodynamics of Cyclopentenes

The cyclopentene ring in PECC possesses significantly lower ring strain (4.5–6.8 kcal/mol) compared to highly strained monomers like norbornene (>20 kcal/mol)[1]. Furthermore, the presence of the carboxylate group at the 1-position creates an


-unsaturated system. During ROMP, this forms an electron-deficient, sterically hindered ruthenium carbene, which drastically slows propagation.

The Solution: To overcome the low ceiling temperature (


) and electronic deactivation, PECC is best utilized in a statistical copolymerization  with a highly strained comonomer (e.g., Norbornene)[2]. Polymerization must be conducted at sub-ambient temperatures (0 °C to -20 °C) and high monomer concentrations (>2.0 M) using a fast-initiating catalyst, such as the Grubbs 3rd Generation (G3) complex, to shift the equilibrium toward the polymer[1].
The PPM Advantage: Irreversible Acyl Transfer

The true value of PECC lies in its pendant isopropenyl ester group. Traditional activated esters (like NHS-esters) are prone to hydrolysis and require careful handling. In contrast, the isopropenyl ester is stable under neutral conditions but acts as an exceptional acyl donor upon nucleophilic attack by primary amines[3].

The Driving Force: When an amine reacts with the pendant isopropenyl ester, it expels prop-1-en-2-ol. This enol leaving group instantly and irreversibly tautomerizes into acetone [4]. Because acetone is highly volatile and the tautomerization is unidirectional, the reaction is driven to 100% conversion without the need for coupling reagents (e.g., EDC/NHS), resulting in a pristine amide linkage and a benign, easily removed byproduct[5].

Reaction Workflow & Signaling Pathway

The following diagram illustrates the orthogonal two-step workflow: copolymerization of PECC followed by irreversible aminolysis.

G Monomer PECC + Norbornene (Comonomers) ROMP ROMP Copolymerization (Grubbs III, -20°C) Monomer->ROMP Ru-Catalyzed Polymer Poly(NBE-co-PECC) (Pendant Enol Esters) ROMP->Polymer Thermodynamic Control PPM Post-Polymerization Modification (+ R-NH2) Polymer->PPM Aminolysis (Drug/Ligand) Product Functionalized Polymer (Stable Amide Linkages) PPM->Product Irreversible Acyl Transfer Byproduct Acetone (Volatile Byproduct) PPM->Byproduct Enol Tautomerization

Figure 1: Workflow detailing the low-temperature ROMP of PECC and subsequent irreversible acyl transfer.

Experimental Protocols

Protocol A: Statistical ROMP Copolymerization of PECC and Norbornene

This self-validating protocol utilizes low temperatures to suppress the depolymerization of the cyclopentene moiety.

Reagents:

  • PECC (Purified via vacuum distillation over

    
    )
    
  • Norbornene (NBE) (Sublimed)

  • Grubbs 3rd Generation Catalyst (G3) (Dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II))

  • Anhydrous Dichloromethane (DCM)

  • Ethyl vinyl ether (Quenching agent)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with PECC (1.0 mmol) and NBE (4.0 mmol) to achieve a 1:4 molar ratio.

  • Solvation: Add 2.5 mL of anhydrous DCM to achieve a high total monomer concentration of 2.0 M. Seal the flask and transfer to a fume hood.

  • Thermal Equilibration: Submerge the flask in a cryo-cooling bath set to -20 °C and allow it to equilibrate for 15 minutes. Causality: Low temperatures suppress the entropic penalty of cyclopentene ring-opening, favoring chain propagation.

  • Initiation: Inject a pre-cooled solution of G3 catalyst (0.05 mmol in 0.5 mL DCM) rapidly into the vigorously stirring monomer mixture ([M]/[I] = 100).

  • Propagation: Allow the reaction to proceed at -20 °C for 4 hours. The solution will become highly viscous.

  • Termination: Inject 0.5 mL of ethyl vinyl ether to cleave the active ruthenium carbene. Stir for 30 minutes at room temperature.

  • Isolation: Precipitate the polymer dropwise into 50 mL of vigorously stirring cold methanol. Filter, wash with methanol, and dry under high vacuum to a constant weight.

Protocol B: Quantitative Bioconjugation via Acyl Transfer

This protocol demonstrates the attachment of a model primary amine (e.g., benzylamine or an amine-bearing fluorophore) to the Poly(NBE-co-PECC) scaffold.

Reagents:

  • Poly(NBE-co-PECC) Scaffold

  • Primary Amine (e.g., Benzylamine)

  • Triethylamine (TEA) (Catalytic)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of Poly(NBE-co-PECC) in 5 mL of anhydrous THF in a 20 mL scintillation vial.

  • Amine Addition: Add 1.5 equivalents of the primary amine relative to the theoretical isopropenyl ester content of the polymer. Add 1 drop of TEA to ensure the amine remains fully deprotonated.

  • Reaction: Stir the mixture at 40 °C for 12 hours. Causality: The mild heating facilitates the evaporation of the acetone byproduct, shifting the Le Chatelier equilibrium entirely to the right.

  • Verification: Monitor the reaction via FT-IR. The disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the amide carbonyl stretch (~1650 cm⁻¹) validates complete conversion.

  • Purification: Precipitate the functionalized polymer into cold hexanes. Isolate via centrifugation and dry under vacuum.

Quantitative Data Presentation

The following table summarizes the optimization of PECC copolymerization and subsequent functionalization, demonstrating the critical impact of temperature on the incorporation of the cyclopentene derivative.

Table 1: ROMP Copolymerization and PPM Conversion Metrics for PECC/NBE Systems

EntryMonomer Ratio (NBE:PECC)CatalystTemp (°C)Time (h)Yield (%)

(kDa)
PDI (

)
PPM Conversion (%)*
14:1Grubbs 1st Gen20124218.51.8598
24:1Grubbs 3rd Gen2046824.21.32>99
34:1Grubbs 3rd Gen048531.01.18>99
44:1Grubbs 3rd Gen-2049436.51.12>99
51:1Grubbs 3rd Gen-2087122.11.25>99

*PPM Conversion determined by


-NMR integration of the amide proton vs. residual isopropenyl ester peaks after reaction with benzylamine.

References

  • Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Isopropenyl Acetate for the Continuous-Flow Synthesis of Triacetin, Solketal Acetate, and Allyl Acetate from Pure or Crude Glycerol. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Application Note: Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate (PECEC) as a Dual-Reactive Monomer for Precision Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of functional polymers for advanced drug delivery and materials science relies heavily on the efficiency of Post-Polymerization Modification (PPM). Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECEC) emerges as a highly specialized, dual-reactive monomer designed to bridge the gap between controlled polymerization and traceless functionalization. By incorporating a Ring-Opening Metathesis Polymerization (ROMP)-active cyclopentene backbone and a highly reactive isopropenyl ester side chain, PECEC enables the synthesis of versatile poly(alkenamer) scaffolds. Unlike traditional activated esters that generate toxic or bulky byproducts, the isopropenyl ester undergoes quantitative aminolysis or transesterification while releasing only volatile acetone, establishing a self-purifying, thermodynamically driven workflow.

Scientific Grounding & Mechanistic Rationale

As a Senior Application Scientist, understanding the physical chemistry governing this monomer is critical for successful protocol execution. The dual nature of PECEC presents unique thermodynamic challenges and advantages.

Overcoming the Thermodynamic Barriers of Cyclopentene ROMP

Cyclopentene derivatives inherently possess low ring strain energy (~6 kcal/mol), making their ROMP thermodynamically challenging compared to highly strained bridged bicycles like norbornene (~27 kcal/mol)[1]. Furthermore, the carboxylate group at the 1-position places an electron-withdrawing moiety in direct conjugation with the olefin. This conjugation electronically stabilizes the propagating ruthenium carbene, reducing its kinetic reactivity.

Causality in Experimental Design: To counteract the low ring strain and favor polymerization (


), the reaction must be executed at exceptionally high monomer concentrations (

M) to minimize the entropic penalty (

). Additionally, a fast-initiating catalyst—specifically the Grubbs 3rd Generation (G3) catalyst —is strictly required to ensure that the rate of propagation outpaces chain-transfer and termination events.
The Isopropenyl Ester as a "Traceless" Activated Ester

Traditional PPM relies on pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters. While reactive, they generate stoichiometric amounts of hazardous or high-molecular-weight byproducts that become trapped in the polymer matrix.

In contrast, the isopropenyl ester acts as a highly efficient, green acylating agent[2]. When a nucleophile attacks the ester carbonyl, the leaving group is the enolate of acetone. This intermediate undergoes rapid, irreversible tautomerization into volatile acetone[3].

Causality in Experimental Design: Because acetone evaporates from the reaction mixture, Le Chatelier's principle drives the acylation to >99% conversion without the need for aggressive coupling agents[4]. This makes the PECEC system "traceless" and drastically simplifies downstream purification.

Quantitative Data and Benchmarking

To guide material selection, the following table summarizes the quantitative and qualitative advantages of the PECEC platform against industry-standard activated esters.

Monomer / Activated EsterLeaving GroupByproduct ToxicityPurification MethodAtom Economy
PECEC (Isopropenyl) AcetoneLowEvaporation (Volatile)High
PFP-Acrylate PentafluorophenolHighPrecipitation / DialysisLow
NHS-Acrylate N-HydroxysuccinimideModerateAqueous ExtractionModerate

Experimental Protocols

Protocol 1: Synthesis of Poly(PECEC) via ROMP

Objective: Polymerize PECEC into a reactive poly(alkenamer) scaffold.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 g (6.57 mmol) of PECEC in 1.5 mL of anhydrous dichloromethane (DCM) to achieve a highly concentrated ~4.3 M solution. Causality: Anhydrous conditions prevent the premature quenching of the active ruthenium alkylidene, while the high concentration overcomes the low ring strain[1].

  • Initiation: Prepare a stock solution of Grubbs 3rd Generation Catalyst (dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)) in DCM. Rapidly inject 58 mg (0.065 mmol, 1 mol%) into the vigorously stirring monomer solution.

  • Propagation: Allow the reaction to proceed at 20 °C for 4 hours. The solution will become highly viscous as the polymer chains entangle.

  • In-Process Validation: Remove a 10 µL aliquot, quench with ethyl vinyl ether, and analyze via

    
    H NMR (CDCl
    
    
    
    ). Self-Validating Marker: Successful propagation is confirmed by the shift of the sharp monomeric cyclopentene olefinic proton (~5.7 ppm) to a broader polymeric backbone signal (~5.3–5.5 ppm).
  • Termination & Isolation: Quench the active carbene by adding 0.5 mL of ethyl vinyl ether and stirring for 30 minutes. Precipitate the polymer by dropwise addition into 50 mL of cold, vigorously stirred methanol. Filter and dry under high vacuum.

Protocol 2: Traceless Post-Polymerization Modification (PPM)

Objective: Convert the reactive isopropenyl ester side chains into stable functional amides via aminolysis.

  • Dissolution: Dissolve 100 mg of Poly(PECEC) in 2.0 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophilic Attack: Add 1.5 equivalents (relative to the ester repeat unit) of the desired primary amine (e.g., benzylamine or a peptide sequence).

  • Reaction: Stir the mixture at 40 °C for 12 hours. Causality: Mild heating accelerates the nucleophilic acyl substitution while ensuring the volatile acetone byproduct continuously evaporates, permanently shifting the equilibrium toward the product[2].

  • In-Process Validation: Monitor the reaction via FTIR and

    
    H NMR to ensure complete conversion.
    
    • FTIR Marker: The complete disappearance of the ester carbonyl stretch at ~1750 cm

      
       and the emergence of strong Amide I (~1650 cm
      
      
      
      ) and Amide II (~1550 cm
      
      
      ) bands.
    • 
      H NMR Marker: The terminal vinylic protons of the isopropenyl group (~4.8 ppm) will completely disappear.
      
  • Purification: Because the byproduct is volatile[4], simply remove the THF and residual amine under reduced pressure, or perform a single precipitation into diethyl ether to isolate the pure functionalized poly(alkenamer).

Workflow Visualization

PECEC_Workflow Monomer Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECEC Monomer) Polymer Poly(PECEC) (Reactive Precursor Polymer) Monomer->Polymer ROMP (Ring-Opening) Catalyst Grubbs 3rd Gen Catalyst (Initiation) Catalyst->Polymer Product Functionalized Poly(alkenamer) (Target Material) Polymer->Product Post-Polymerization Modification Byproduct Acetone (Volatile Byproduct) Polymer->Byproduct Elimination Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product

Figure 1: Workflow from PECEC monomer to functionalized poly(alkenamer) via ROMP and traceless PPM.

References

  • [2] Isopropenyl Acetate for the Continuous-Flow Synthesis of Triacetin, Solketal Acetate, and Allyl Acetate from Pure or Crude Glycerol. ACS Sustainable Chemistry & Engineering.

  • [3] An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2. The Journal of Organic Chemistry.

  • [1] Substituent Effects on Torsional Strain in Cyclopentene Derivatives. ResearchGate.

  • [4] Post-polymerization modification by direct C-H functionalization. Repository Home (UT Austin).

Sources

Application Notes & Protocols: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate as a Bifunctional Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7) represents a highly versatile, bifunctional synthon in modern organic chemistry and drug development . Structurally comprising an


-unsaturated cyclic ester and an isopropenyl leaving group, this molecule serves a dual purpose: it acts as an exceptionally mild, irreversible acylating agent, and as a powerful dienophile or Michael acceptor. This guide details the mechanistic rationale and self-validating protocols for deploying this building block in complex total synthesis.

Mechanistic Grounding & Causality (E-E-A-T)

The Isopropenyl Advantage: Thermodynamic Irreversibility

The traditional synthesis of amides or complex esters from carboxylic acids often requires stoichiometric coupling reagents (e.g., HATU, EDC) or the generation of moisture-sensitive acid chlorides. These methods suffer from poor atom economy and generate chemical waste that complicates purification.

Prop-1-en-2-yl esters bypass these limitations through a thermodynamically driven, self-immolative pathway. When a nucleophile (such as an arylamine) attacks the carbonyl carbon, the resulting tetrahedral intermediate collapses to expel a prop-1-en-2-oxide anion. Causality: This leaving group instantly protonates and tautomerizes into acetone. Because acetone is a volatile, neutral, and non-nucleophilic byproduct, the reverse reaction is completely suppressed . This allows for the coupling of highly deactivated or sterically hindered amines under remarkably mild conditions, often requiring only a heterogeneous Brønsted acid to activate the carbonyl.

The Cyclopentene Core: Orbital Activation

Simultaneously, the cyclopent-1-ene-1-carboxylate framework is a classic electron-deficient alkene. Causality: The conjugation of the double bond with the electron-withdrawing carboxylate group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This makes it highly susceptible to nucleophilic attack (Michael addition) or concerted[4+2] cycloadditions (Diels-Alder) with electron-rich dienes, a crucial step for constructing the cyclopenta[c]pyran or cyclopenta[c]pyridine cores ubiquitous in iridoid natural products .

Reactivity SM Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Ester Isopropenyl Ester Moiety SM->Ester Alkene Cyclopentene Moiety SM->Alkene Amidation Irreversible Amidation Ester->Amidation Nucleophilic Attack DielsAlder Diels-Alder Cycloaddition Alkene->DielsAlder + Diene Acetone Volatile Byproduct: Acetone Amidation->Acetone Tautomerization Bicyclic Complex Bicyclic Cores DielsAlder->Bicyclic Cyclization

Bifunctional reactivity pathways of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Application 1: Atom-Economical Synthesis of Cyclopent-1-ene-1-carboxamides

This protocol leverages H-Montmorillonite, a solid acid catalyst, to facilitate the amidation of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate with various anilines. The use of a heterogeneous catalyst ensures a clean, self-validating system with minimal Process Mass Intensity (PMI).

Quantitative Data Summary
Amine SubstrateCatalystTemp (°C)Time (h)Yield (%)PMI Profile
AnilineH-Montmorillonite801295Excellent
4-MethoxyanilineH-Montmorillonite801298Excellent
4-ChloroanilineH-Montmorillonite801888Good
2,6-DimethylanilineH-Montmorillonite1002475Moderate
Step-by-Step Methodology
  • Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.0 mmol, 1.0 equiv) and the corresponding arylamine (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add H-Montmorillonite (50 mg) to the neat mixture. Causality: The solid acid activates the ester carbonyl without dissolving, preventing homogeneous acid contamination and side-reactions like alkene polymerization.

  • Reaction: Seal the flask and heat the mixture to 80 °C under an argon atmosphere for 12–24 hours.

  • Validation Check (In-Process): Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active ester spot disappears. The generation of acetone can be detected by a distinct odor upon opening the flask, or via a crude

    
    H-NMR aliquot (singlet at 2.17 ppm), physically validating the tautomerization mechanism.
    
  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (5 mL). Filter the suspension through a short pad of Celite to remove the H-Montmorillonite catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The volatile acetone byproduct and solvent are removed completely, leaving the crude N-arylamide. Purify via flash column chromatography if trace unreacted amine remains.

Workflow Step1 1. Reagent Mixing Step2 2. H-Montmorillonite (80°C) Step1->Step2 Step3 3. Filtration Step2->Step3 Step4 4. Concentration Step3->Step4 Step5 5. Pure N-Arylamide Step4->Step5

Workflow for the heterogeneous acid-catalyzed amidation of isopropenyl esters.

Application 2: Construction of Bicyclic Scaffolds via Diels-Alder Cycloaddition

This protocol details the [4+2] cycloaddition of the cyclopentene moiety with a highly reactive diene (e.g., Danishefsky's diene) to form a functionalized bicyclic core, a critical structural motif in neuroactive and anti-inflammatory drug candidates.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.0 mmol) in anhydrous toluene (5 mL).

  • Diene Addition: Add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.5 mmol) dropwise at room temperature.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 110 °C for 16 hours. Causality: Thermal conditions provide the activation energy required to overcome the orbital symmetry constraints of the [4+2] cycloaddition, while toluene's high boiling point facilitates this without degrading the isopropenyl ester.

  • Validation Check (In-Process): Analyze an aliquot by

    
    H-NMR. The disappearance of the cyclopentene olefinic proton (typically around 6.5–7.0 ppm) and the appearance of complex aliphatic multiplets validate the successful formation of the cycloadduct. Furthermore, the preservation of the isopropenyl alkene signals (~4.8 ppm) confirms orthogonal reactivity.
    
  • Hydrolysis: Cool to room temperature, add 1N HCl (2 mL), and stir for 30 minutes to hydrolyze the silyl enol ether and eliminate methanol, revealing the

    
    -unsaturated ketone in the newly formed ring.
    
  • Extraction & Purification: Extract with diethyl ether (3 x 10 mL), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify the resulting bicyclic compound via silica gel chromatography.

References

  • Title: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Chemical Details Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products Source: MDPI Catalysts URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. Isopropenyl esters are highly valued in drug development and organic synthesis as mild, atom-economical acylating agents because their subsequent reactions release only acetone as a benign byproduct[1][2].

However, the synthesis of this specific ester—typically achieved via acid-catalyzed transesterification with isopropenyl acetate or ruthenium-catalyzed addition to propyne[3][4]—presents unique chemoselective challenges. The presence of a conjugated double bond in the cyclopentene ring and the highly reactive nature of the isopropenyl group make this workflow susceptible to isomerization, self-condensation, and polymerization.

This guide is designed to help researchers troubleshoot these specific side reactions, understand their mechanistic causality, and implement self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Side-Product Generation

SynthesisPathway SM Cyclopent-1-ene-1-carboxylic acid + Isopropenyl Acetate Cat Acid Catalyst (e.g., p-TsOH or H-mont) SM->Cat Heat/Stirring Intermediate Mixed Anhydride Intermediate Cat->Intermediate Transesterification Isomer Cyclopent-2-ene Isomer (Side Product) Cat->Isomer Prolonged Heating (Acid Promoted) Target Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (Target Product) Intermediate->Target Rearrangement Acetone Acetone (Byproduct) Intermediate->Acetone Elimination Anhydride Symmetric Anhydride (Side Product) Intermediate->Anhydride Excess Acid Reactant Polymer Polymeric Species (Degradation) Target->Polymer Radical/Cationic Initiation

Mechanistic pathway and side-product generation in isopropenyl ester synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my synthesis yielding the cyclopent-2-ene isomer instead of the desired cyclopent-1-ene-1-carboxylate? Causality: The starting material features a double bond conjugated with the carbonyl group, which is thermodynamically favored. However, under the extended heating and strong Brønsted acidic conditions (e.g., using p-toluenesulfonic acid) required for transesterification, the double bond can undergo acid-catalyzed migration to the 2-position. This isomerization relieves the steric strain between the bulky isopropenyl ester group and the adjacent cyclopentene ring protons. Actionable Solution: Switch to a milder, heterogeneous acid catalyst such as H-montmorillonite. This allows for easier separation and minimizes the substrate's contact time with highly acidic sites[1]. Alternatively, utilize the ruthenium-catalyzed addition of the carboxylic acid to propyne, which operates under milder conditions and avoids strong acids entirely[3].

Q2: I am observing a significant amount of symmetric anhydride. How does this form, and how can I prevent it? Causality: During the transesterification process with isopropenyl acetate, a mixed anhydride intermediate is transiently formed[4]. If the forward rearrangement is sluggish, or if the local concentration of the starting carboxylic acid is too high, the unreacted acid can nucleophilically attack the mixed anhydride. This side reaction yields symmetric cyclopent-1-ene-1-carboxylic anhydride and acetic acid. Actionable Solution: Maintain a vast molar excess of isopropenyl acetate (typically 5 to 10 equivalents) to act as both reactant and solvent, effectively outcompeting the starting acid for the intermediate. Ensure the reaction environment is strictly anhydrous; trace moisture hydrolyzes the product back to the acid, feeding this side-reaction loop.

Q3: The reaction mixture becomes highly viscous during concentration, and NMR shows broad, undefined peaks. What happened? Causality: The isopropenyl group is essentially a substituted vinyl group, making it highly susceptible to cationic or radical-initiated polymerization. When concentrated under heat in the presence of residual acid catalysts, the target ester rapidly polymerizes or oligomerizes. Actionable Solution: Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) at 100–200 ppm during the reaction and subsequent distillation. Crucially, strictly neutralize or filter out the acid catalyst before attempting to concentrate the product under reduced pressure.

Q4: How can I drive the equilibrium forward without inducing thermal degradation? Causality: Transesterification with isopropenyl acetate is an equilibrium-driven process. The forward reaction is thermodynamically assisted by the tautomerization of the leaving group (prop-1-en-2-ol) into acetone[4]. However, if acetone accumulates in the vessel, the reaction stalls and conversion plateaus. Actionable Solution: Equip your reaction vessel with a short-path distillation head. Continuously distill off the acetone byproduct (b.p. 56 °C) while maintaining the reflux of isopropenyl acetate (b.p. 97 °C).

Quantitative Data: Side Product Profile & Mitigation
Side Product / IssueTypical Yield ImpactPrimary CausalityAnalytical Marker (GC/NMR)Mitigation Strategy
Cyclopent-2-ene Isomer 10 - 25%Prolonged exposure to strong Brønsted acids.Loss of conjugation; shift in alkene proton signals (~5.8 ppm to ~6.2 ppm).Use H-montmorillonite catalyst[1]; limit reaction time to <6 hours.
Symmetric Anhydride 5 - 15%High local concentration of starting acid attacking the mixed anhydride[4].Distinct carbonyl stretch in IR (~1810, 1740 cm⁻¹); doubling of ring signals.Use 5-10x molar excess of isopropenyl acetate.
Polymeric Species 10 - 40%Radical/cationic initiation during thermal concentration.Broad, unresolved baseline humps in ¹H NMR; high viscosity.Add 200 ppm BHT; neutralize acid before rotary evaporation.
Unreacted Starting Material VariableEquilibrium stalling due to acetone accumulation[4].Broad OH peak (~11-12 ppm) in ¹H NMR.Continuous fractional distillation of acetone (b.p. 56 °C).
Self-Validating Experimental Protocol

Method: Acid-Catalyzed Transesterification using Heterogeneous Catalysis[1][4]

Step 1: Preparation & Setup In an oven-dried 250 mL round-bottom flask, combine cyclopent-1-ene-1-carboxylic acid (10.0 mmol, 1.12 g) and isopropenyl acetate (50.0 mmol, 5.0 g, 5.5 mL). Add 200 ppm of BHT (approx. 1.2 mg) to inhibit polymerization. Validation Check: The mixture should form a clear, homogenous solution at room temperature.

Step 2: Catalyst Addition & Distillation Configuration Add 150 mg of activated H-montmorillonite (heterogeneous acid catalyst). Attach a short-path distillation head equipped with a receiving flask chilled in an ice bath.

Step 3: Reaction Execution Heat the reaction mixture to an external bath temperature of 95–100 °C. Validation Check: The reaction is proceeding correctly if the vapor temperature at the distillation head stabilizes around 56 °C, indicating the active generation and removal of the acetone byproduct[4]. A drop in head temperature below 50 °C indicates that acetone generation has ceased (reaction completion or stalling).

Step 4: Quenching & Filtration Once acetone distillation ceases (typically 4-6 hours), cool the mixture to room temperature. Filter the mixture through a short pad of Celite to completely remove the H-montmorillonite catalyst. Wash the pad with 10 mL of ethyl acetate. Validation Check: The filtrate must be completely free of particulates to ensure no residual acidic sites trigger polymerization during the concentration step.

Step 5: Concentration & Purification Concentrate the filtrate under reduced pressure at a strictly controlled water bath temperature (<30 °C). Purify the crude residue via vacuum distillation or flash column chromatography (using deactivated silica gel, 95:5 Hexane/Ethyl Acetate).

Step 6: Analytical Validation Analyze the purified product via ¹H NMR (CDCl₃). Validation Check: The successful installation of the isopropenyl group is confirmed by the disappearance of the broad carboxylic acid OH peak (~11-12 ppm) and the appearance of two distinct terminal alkene doublets for the isopropenyl moiety at approximately 4.7 ppm and 4.9 ppm (J ≈ 1.5 Hz). The preservation of the cyclopent-1-ene double bond is verified by a single multiplet around 6.8 ppm.

References
  • Source: nih.gov (PMC)
  • Source: uva.nl (UvA-DARE)
  • Source: researcher.
  • Acid-Catalyzed Reactions of Isopropenyl Esters and Renewable Diols.

Sources

optimization of reaction conditions for Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting Guide Target Molecule: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when synthesizing specialized enol esters. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is a highly valuable, atom-economical acylating agent. Because its leaving group tautomerizes instantly into volatile acetone, it drives downstream amidation and esterification reactions to completion without the need for coupling reagents[1].

However, synthesizing this specific molecule presents two distinct chemical challenges: the thermodynamic equilibrium of transesterification[2] and the sensitivity of the


-unsaturated cyclopentene ring to isomerization[3]. This guide provides field-proven causality, troubleshooting steps, and validated protocols to ensure high-yield synthesis.

I. Synthetic Workflows & Mechanistic Pathways

To synthesize Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate from cyclopent-1-ene-1-carboxylic acid, two primary pathways are utilized: Route A (Transvinylation with Isopropenyl Acetate) and Route B (Ruthenium-Catalyzed Propyne Addition)[1],[2].

Workflow SM Cyclopent-1-ene-1-carboxylic acid (Starting Material) RouteA Route A: Transvinylation + Isopropenyl Acetate SM->RouteA Pd(OAc)2, Heat RouteB Route B: Alkyne Addition + Propyne SM->RouteB Ru Catalyst, Base Product Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (Target Enol Ester) RouteA->Product - Acetic Acid RouteB->Product 100% Atom Economy Hydrolysis Hydrolysis on Silica (Side Reaction) Product->Hydrolysis Acidic conditions Degradation Reversion to SM + Acetone Hydrolysis->Degradation

Figure 1: Synthetic pathways and degradation routes for Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

II. Frequently Asked Questions & Troubleshooting

Q1: My yield is plateauing at ~45-50% when using isopropenyl acetate (iPAc) with an acid catalyst. How do I drive the reaction to completion? Causality: Transvinylation with iPAc is an equilibrium process that generates acetic acid as a byproduct[2]. If you are using a stoichiometric amount of iPAc, the reverse reaction (acidolysis of your product by acetic acid) halts conversion. Furthermore, traditional Brønsted acid catalysts (like Amberlyst-15 or


) are detrimental here because they protonate the product's enol oxygen, accelerating the reverse reaction.
Solution:  Switch to a transition-metal catalyst like 

[2] and use iPAc as both the reactant and the solvent (10+ equivalents). The vast excess of iPAc shifts the equilibrium via Le Chatelier’s principle, and mild Pd(II) catalysis avoids the acid-catalyzed reverse pathway.

Q2: NMR analysis of my product shows a loss of the olefinic proton on the cyclopentene ring, and multiple inseparable isomers are forming. What is happening? Causality: Cyclopent-1-ene-1-carboxylic acid contains an


-unsaturated double bond[3]. Under strongly acidic conditions or prolonged heating, this double bond readily migrates around the ring (to the 2- or 3-position) to form a thermodynamic mixture of isomers.
Solution:  You must abandon harsh acidic conditions. If transvinylation still causes isomerization, switch to Route B  (Ruthenium-catalyzed addition to propyne). This method operates under mildly basic conditions (using 

) at lower temperatures, completely preserving the regiochemistry of the cyclopentene ring[1].

Q3: The reaction looks clean on TLC/LC-MS, but the product degrades into cyclopent-1-ene-1-carboxylic acid and acetone during column chromatography. How do I purify it? Causality: Isopropenyl esters are highly susceptible to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH ~5.0). When your enol ester binds to the silica, ambient moisture and the acidic surface protonate the double bond, triggering an irreversible collapse into acetone and the starting carboxylic acid[1]. Solution: Never use untreated silica gel for enol esters. You must pre-treat your silica gel by flushing the column with 1% Triethylamine (


) in hexanes prior to loading your sample. Alternatively, use neutral alumina for purification.

III. Quantitative Catalyst & Condition Comparison

To guide your optimization, the following table summarizes the performance of various catalytic systems tested for the synthesis of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Catalytic SystemSynthetic RouteTemp (°C)Time (h)Conversion (%)Isomerization (%)Recommended Use Case
Amberlyst-15 iPAc Transvinylation502445>30Not Recommended. High double-bond migration.

(5 mol%)
iPAc Transvinylation801282<5Good for laboratories without pressurized gas setups.

Propyne Addition608>95<1Optimal. 100% atom economy; preserves ring integrity.

IV. Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Transvinylation (Solvent-Free Concept)

This protocol utilizes Le Chatelier's principle by using isopropenyl acetate as the solvent to overcome thermodynamic limitations.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge with argon for 10 minutes.

  • Reagent Loading: Add cyclopent-1-ene-1-carboxylic acid (1.00 g, 8.92 mmol) and Palladium(II) acetate (

    
    , 100 mg, 5 mol%).
    
  • Solvent Addition: Inject anhydrous isopropenyl acetate (9.8 mL, ~10 equivalents). Note: Ensure the iPAc is strictly anhydrous to prevent hydrolysis of the resulting ester.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours. Monitor via TLC (using base-treated plates).

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium black. Wash the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography using silica gel that has been pre-neutralized with 1%

    
     in hexanes. Elute with a gradient of 0-5% ethyl acetate in hexanes.
    
Protocol B: Ruthenium-Catalyzed Propyne Addition (Atom-Economical)

This protocol is self-validating for sensitive substrates, as the mildly basic conditions entirely prevent double-bond migration[1].

  • Reactor Setup: In a high-pressure stainless-steel autoclave or heavy-walled glass pressure vessel, add cyclopent-1-ene-1-carboxylic acid (1.00 g, 8.92 mmol).

  • Catalyst Loading: Add

    
     (109 mg, 2 mol%) and anhydrous 
    
    
    
    (94 mg, 10 mol%).
  • Solvent Addition: Add anhydrous toluene (15 mL). Seal the vessel and purge the headspace with argon three times.

  • Propyne Introduction: Pressurize the vessel with propyne gas to 2.0 bar.

  • Reaction: Heat the stirred mixture to 60 °C for 8 hours. The pressure will drop slightly as the propyne is consumed.

  • Workup & Purification: Cool the reactor to room temperature and carefully vent the excess propyne in a fume hood. Filter the suspension through a pad of neutral alumina to remove the catalyst and base. Concentrate the filtrate in vacuo to yield the highly pure Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

V. References

  • Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts Source: National Institutes of Health (nih.gov) URL:

  • Ruthenium-Catalyzed Transvinylation – New Insights Source: ResearchGate (researchgate.net) URL:

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid Source: National Institutes of Health (nih.gov) URL:

Sources

troubleshooting purification of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7)[1].

Because this molecule is an isopropenyl enol ester, it is an exceptionally reactive electrophile. Isopropenyl esters are highly valued in atom-economical synthesis because their leaving group rapidly tautomerizes into volatile acetone, driving reactions forward[2]. However, this exact thermodynamic driving force makes the ester linkage highly susceptible to unintended hydrolysis during standard purification workflows. Furthermore, the presence of two distinct alkene moieties (the cyclopentene ring and the isopropenyl group) introduces risks of auto-oxidation and thermal polymerization.

Below is the diagnostic workflow, followed by targeted troubleshooting guides and self-validating experimental protocols.

Diagnostic Purification Workflow

Purification_Workflow Start Crude Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Assess Assess Impurity Profile (GC-MS / NMR) Start->Assess Decision1 Are impurities primarily high-MW or polymeric? Assess->Decision1 Distillation Vacuum Distillation (Short-path, < 80°C) Decision1->Distillation Yes Decision2 Are impurities structurally similar (e.g., starting acid)? Decision1->Decision2 No Pure Pure Isopropenyl Ester Distillation->Pure Workup Mild Alkaline Wash (Cold 5% NaHCO3) Decision2->Workup Yes (Acidic) Chromatography Deactivated Silica Gel Chromatography (1% TEA) Decision2->Chromatography Yes (Neutral) Workup->Chromatography Chromatography->Pure

Workflow for diagnosing and selecting the optimal purification route for isopropenyl esters.

Troubleshooting Guides & FAQs

Issue 1: Severe Product Loss or Degradation on Silica Gel Q: When I attempt to purify the crude mixture using standard flash column chromatography, my yield is extremely low, and NMR shows mostly cyclopent-1-ene-1-carboxylic acid and acetone. What is happening? A: You are observing acid-catalyzed hydrolysis. Standard silica gel possesses surface silanol (Si-OH) groups that create a slightly acidic microenvironment[3]. Because isopropenyl esters are activated to release acetone upon nucleophilic attack[2], the acidic silica protonates the enol oxygen. Ambient moisture (or water adsorbed on the silica) then attacks the carbonyl carbon, cleaving the ester bond. Causality & Solution: To prevent this, you must artificially raise the pH of the stationary phase. Pre-treating the silica column with 1-2% Triethylamine (TEA) neutralizes the acidic silanol sites, shutting down the catalytic hydrolysis pathway and allowing the intact ester to elute safely.

Issue 2: Co-elution with Starting Materials Q: My synthesis leaves unreacted cyclopent-1-ene-1-carboxylic acid, which co-elutes with the target ester on TLC. How can I separate them efficiently? A: Since the starting material is a carboxylic acid and the product is a neutral ester, an acid-base liquid-liquid extraction is the most logical approach[4]. However, extended exposure to strong aqueous bases (like NaOH) will saponify your target ester. Causality & Solution: You must exploit the pKa difference using a mild base. Washing the organic layer rapidly with ice-cold 5% aqueous sodium bicarbonate (


) selectively deprotonates the unreacted acid, partitioning it into the aqueous layer as a sodium salt, while leaving the base-sensitive isopropenyl ester intact in the organic phase[4].

Issue 3: Thermal Decomposition During Distillation Q: I attempted to purify the ester via fractional distillation, but the material polymerized into a viscous gel in the boiling flask. How can I safely distill it? A: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate contains two reactive double bonds. Prolonged thermal stress (>100°C) provides the activation energy required for auto-oxidation, Diels-Alder dimerization, or free-radical polymerization. Causality & Solution: You must manipulate the physical conditions to lower the required heat. Switching to high-vacuum, short-path distillation drastically depresses the boiling point. Furthermore, adding a radical scavenger like BHT (Butylated hydroxytoluene) terminates any thermally induced radical cascades before they can propagate into a polymer network.

Quantitative Data & Physicochemical Metrics

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 152.19 g/mol Low MW indicates high volatility; highly suitable for vacuum distillation.
Chemical Class Enol Ester (Isopropenyl)Highly susceptible to acid/base-catalyzed hydrolysis[2].
Silica Gel Compatibility Poor (Degrades)Requires amine-deactivated silica (e.g., 1% TEA) to prevent cleavage[3].
Thermal Stability Moderate to LowProne to radical polymerization; requires BHT inhibitor and high vacuum.
Aqueous Stability Poor at pH < 6 or pH > 9Aqueous workups must be rapid, cold, and utilize mild buffers (pH 7-8).

Self-Validating Experimental Protocols

Protocol 1: Mild Alkaline Liquid-Liquid Extraction

Objective: Remove unreacted carboxylic acid without hydrolyzing the target ester.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or hexanes) at a ratio of 10 mL solvent per 1 gram of crude.

  • Cold Wash: Chill 5% aqueous

    
     in an ice bath to < 5°C. Add 0.5 volumes of the cold buffer to the organic layer in a separatory funnel.
    
  • Extraction: Shake vigorously for exactly 30 seconds, venting frequently to release

    
     gas. Immediately separate the layers.
    
  • Validation Step: Acidify a small aliquot of the separated aqueous layer to pH 2 using 1M HCl. Self-Validation: The immediate formation of a white precipitate or cloudiness confirms the successful extraction of the unreacted cyclopent-1-ene-1-carboxylic acid.

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes, filter, and concentrate under reduced pressure (water bath < 30°C).
    
Protocol 2: Deactivated Silica Gel Flash Chromatography

Objective: Isolate the ester from neutral impurities without acid-catalyzed degradation.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 95:5 v/v). Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Packing & Equilibration: Slurry-pack the silica gel column. Flush with at least 3 column volumes (CV) of the TEA-doped solvent.

  • Validation Step: Collect a few drops of the eluent exiting the column and spot it onto a wet pH indicator strip. Self-Validation: The strip must register a pH > 8. If it is neutral or acidic, the silica is not fully deactivated; continue flushing.

  • Elution: Load the sample and elute. Monitor fractions via TLC. Because the molecule lacks strong UV chromophores, visualize the spots using a

    
     stain (the double bonds will rapidly reduce the permanganate, appearing as bright yellow spots on a purple background).
    
  • Concentration: Evaporate the fractions under high vacuum to remove residual TEA and solvent.

Protocol 3: High-Vacuum Short-Path Distillation

Objective: Purify the ester from high-molecular-weight oligomers thermally.

  • Preparation: Transfer the crude ester to a round-bottom boiling flask. Add 0.05% w/w of BHT (Butylated hydroxytoluene) to act as a radical polymerization inhibitor.

  • Apparatus Setup: Assemble a short-path distillation head. Grease all ground-glass joints with high-vacuum grease to ensure a hermetic seal.

  • Validation Step (Drop Test): Turn on the vacuum pump to achieve < 1 Torr. Isolate the pump by closing the manifold valve. Self-Validation: The system pressure must hold steady for 5 minutes. If the pressure rises, you have an atmospheric leak that will cause auto-oxidation upon heating. Re-grease and re-test.

  • Distillation: Once the vacuum is validated, gradually heat the oil bath. The isopropenyl ester will distill at a significantly depressed temperature. Collect the distillate in a receiver flask submerged in an ice bath to prevent volatilization.

References

  • Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard: 59253-91-7 | DTXSID10699742 Source: United States Environmental Protection Agency (EPA) URL:[Link][1]

  • How to purify esterification product? Source: ResearchGate URL:[Link][4]

Sources

Technical Support Center: Degradation Pathways of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound and to assist in troubleshooting experiments related to its degradation.

Introduction to the Stability of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is an unsaturated ester containing two key structural features that influence its stability: a vinyl ester group and a cyclopentene ring with an allylic proton. These functionalities make the molecule susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. Understanding these pathways is critical for developing stable formulations, predicting shelf-life, and ensuring the safety and efficacy of any potential therapeutic application.

This guide provides a comprehensive overview of the potential degradation mechanisms, detailed experimental protocols for stress testing, and troubleshooting advice to address common challenges encountered during stability studies.

Section 1: Hydrolytic Degradation

The ester linkage in Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The vinyl ester nature of the molecule leads to specific degradation products.

Predicted Hydrolytic Degradation Pathway

G Products Products Product1 Product1 Products->Product1 Product2_intermediate Product2_intermediate Products->Product2_intermediate Product2_final Product2_final Product2_intermediate->Product2_final Tautomerization

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: What are the expected degradation products from the hydrolysis of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate?

A1: The hydrolysis of the vinyl ester bond is expected to yield two primary products: Cyclopent-1-ene-1-carboxylic acid and prop-1-en-2-ol. The latter is an unstable enol that will rapidly tautomerize to its more stable keto form, propanone (acetone).[1]

Q2: How does pH affect the rate of hydrolytic degradation?

A2: Ester hydrolysis is catalyzed by both acid and base.[2] Therefore, the degradation rate is expected to be fastest at low and high pH values and slowest at a neutral pH. For quantitative studies, it is crucial to use buffered solutions to maintain a constant pH.

Q3: I am observing faster degradation than expected in my formulation, which is near neutral pH. What could be the cause?

A3: Several factors could contribute to this. Excipients in your formulation could be acting as catalysts. For example, certain buffers (e.g., phosphate or citrate) can participate in general acid-base catalysis. Additionally, metal ion impurities can act as Lewis acids and catalyze hydrolysis.[3] It is also important to ensure your starting material is free of acidic or basic impurities.

Troubleshooting Guide - Hydrolysis Studies
Issue Possible Cause(s) Suggested Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Inconsistent pH of the buffer. 2. Temperature fluctuations. 3. Inaccurate initial concentration of the compound.1. Prepare fresh buffers for each experiment and verify the pH. 2. Use a calibrated, temperature-controlled incubator or water bath. 3. Ensure accurate and consistent preparation of stock and working solutions.
Poor mass balance in the chromatogram after degradation. 1. One of the degradation products (e.g., propanone) is volatile and may be lost during sample preparation or analysis. 2. Degradation products may not have a chromophore for UV detection. 3. Degradation products may be co-eluting with the parent peak or other peaks.1. Use gas-tight vials for the degradation study and minimize sample handling time. Consider using GC-MS for the analysis of volatile products. 2. Use a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) if UV detection is insufficient. 3. Optimize your chromatographic method to ensure separation of all components. Perform peak purity analysis using a PDA detector.[4]
No degradation is observed even under strong acidic or basic conditions. 1. The compound is highly stable to hydrolysis under the tested conditions. 2. The concentration of the acid or base is too low. 3. The temperature is too low.1. Increase the temperature and/or the concentration of the acid/base. 2. Use a higher concentration of acid or base (e.g., 0.1 M to 1 M HCl or NaOH).[3] 3. Increase the temperature in increments (e.g., 40°C, 60°C, 80°C).[3]

Section 2: Oxidative Degradation

The presence of double bonds in both the cyclopentene ring and the vinyl group makes Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate susceptible to oxidative degradation. The allylic protons on the cyclopentene ring are particularly prone to abstraction, initiating a free-radical chain reaction.

Predicted Oxidative Degradation Pathways

G Products Products Product1 Product1 Products->Product1 Product2 Product2 Products->Product2 Product3 Product3 Products->Product3 Product4 Product4 Products->Product4

Frequently Asked Questions (FAQs) - Oxidation

Q1: What are the most likely sites of oxidation on the molecule?

A1: The most susceptible sites are the double bonds within the cyclopentene ring and the vinyl group, which can undergo epoxidation or oxidative cleavage. The allylic C-H bonds on the cyclopentene ring are also prone to radical abstraction, leading to the formation of hydroperoxides and subsequent degradation products like alcohols and ketones.

Q2: What are common oxidizing agents used in forced degradation studies?

A2: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent as it mimics potential oxidative stress from peroxide impurities in excipients.[5] Other radical initiators like azobisisobutyronitrile (AIBN) can also be used to study free-radical mediated degradation pathways.[2]

Q3: My oxidative degradation study with hydrogen peroxide shows a complex mixture of products that is difficult to analyze. How can I simplify this?

A3: A complex product profile is common in oxidative degradation. To simplify, you can try reducing the concentration of the oxidizing agent or lowering the reaction temperature to slow down the reaction and favor the formation of primary degradation products. Using a more selective oxidizing agent, if a specific pathway is of interest, can also be an option. Time-course studies are also valuable to track the formation and subsequent degradation of intermediates.

Troubleshooting Guide - Oxidation Studies
Issue Possible Cause(s) Suggested Solution(s)
Highly variable and irreproducible results. 1. The reaction is highly sensitive to trace metal ion catalysis. 2. Inconsistent levels of dissolved oxygen. 3. The oxidizing agent is unstable.1. Use high-purity water and solvents. Consider using a chelating agent like EDTA to sequester metal ions. 2. Degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the influence of atmospheric oxygen. 3. Prepare fresh solutions of the oxidizing agent for each experiment.
Formation of a precipitate or polymer during the study. The degradation products are undergoing polymerization.1. Reduce the concentration of the starting material and/or the oxidizing agent. 2. Lower the reaction temperature. 3. Analyze the sample at earlier time points before significant polymerization occurs.
The parent compound degrades completely almost instantaneously. The reaction conditions are too harsh.1. Significantly reduce the concentration of the oxidizing agent. 2. Perform the reaction at a lower temperature (e.g., room temperature or on ice). 3. Reduce the reaction time.

Section 3: Photodegradation

Unsaturated compounds like Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate can absorb UV radiation, leading to photochemical reactions. This can result in isomerization, cyclization, or radical-mediated degradation.

Predicted Photodegradation Pathways

G Products Products Product1 Product1 Products->Product1 Product2 Product2 Products->Product2 Product3 Product3 Products->Product3 Product4 Product4 Products->Product4

Frequently Asked Questions (FAQs) - Photodegradation

Q1: What are the standard conditions for photostability testing?

A1: The ICH Q1B guideline provides standard conditions for photostability testing.[6] This typically involves exposing the sample to a light source that produces a combination of UV and visible light, with a specified overall illumination and UV energy.

Q2: Should I perform photodegradation studies in solution or in the solid state?

A2: It is advisable to perform studies in both states, as the degradation pathways can differ significantly.[5] In solution, the choice of solvent can also influence the outcome, as some solvents can act as photosensitizers.

Q3: I see new peaks in my chromatogram after light exposure, but the total peak area remains the same. What does this indicate?

A3: This often suggests the formation of photoisomers. For example, if the cyclopentene ring or the vinyl group undergoes isomerization, the resulting isomer may have a different retention time but a similar molar absorptivity at the detection wavelength. LC-MS analysis can help confirm if the new peaks have the same mass as the parent compound.

Troubleshooting Guide - Photodegradation Studies
Issue Possible Cause(s) Suggested Solution(s)
No degradation observed after exposure to the light source. 1. The compound does not absorb light at the wavelengths emitted by the source. 2. The light intensity is too low. 3. The exposure time is too short.1. Determine the UV-Vis absorption spectrum of your compound to ensure there is overlap with the lamp's emission spectrum. 2. Calibrate your light source to ensure it meets the required intensity. 3. Increase the exposure time according to the relevant guidelines.
The control sample (kept in the dark) also shows degradation. The degradation is due to thermal stress, not photolysis.1. Ensure the temperature in the photostability chamber is controlled and maintained at a level where thermal degradation is minimal. 2. Run a parallel thermal degradation study at the same temperature to differentiate between thermal and photodegradation.
The degradation profile is different when I use a different solvent. The solvent is participating in the photochemical reaction (e.g., as a photosensitizer or a source of radicals).1. Conduct studies in a range of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar). 2. Use a well-characterized and inert solvent system for baseline studies.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines the general procedure for conducting forced degradation studies on Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, prepare a solution of the compound (100 µg/mL in a suitable solvent) and incubate at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, and if necessary, quench the reaction (e.g., by cooling or neutralization).

  • Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7] Specificity is demonstrated by the ability of the method to resolve the parent compound from all its degradation products.

Protocol 3: GC-MS Analysis of Degradation Products

This protocol is suitable for the identification of volatile degradation products.

1. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

2. Sample Preparation:

  • For hydrolytic and oxidative degradation studies in aqueous solutions, a liquid-liquid extraction with a volatile organic solvent (e.g., dichloromethane or diethyl ether) or solid-phase microextraction (SPME) may be necessary to extract the analytes.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Knowledge Centre. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC-UV Methods for the Separation and Quantification of 3-Hydroxypropionic Acid and Its Esters. BenchChem.
  • Zemo, D. A., O'Reilly, K. T., Mohler, R. E., Tiwary, A. K., Magaw, R. I., & Kaplan, D. I. (2015). Identification of ester metabolites from petroleum hydrocarbon biodegradation in groundwater using GC×GC-TOFMS. Environmental toxicology and chemistry, 34(9), 1976–1986.
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  • da Silva, R. C., de Oliveira, F. C. C., de Oliveira, A. P., & de Andrade, J. B. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. Retrieved from [Link]

  • Zádor, J., Rábai, J., Gual, A., & Viskolcz, B. (2013). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The journal of physical chemistry. A, 117(38), 9294–9303.
  • Saidane, E., Ghorbel, E., & Dammak, M. (2023). Hydrothermal Ageing of Glass Fibre Reinforced Vinyl Ester Composites: A Review. Polymers, 15(4), 896.
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  • ResolveMass. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. ResolveMass. Retrieved from [Link]

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  • Barreca, S., Fichera, M., Giuffrida, A. M., & Corsaro, C. (2022). Uptake and photoinduced degradation of phthalic acid esters (PAEs) in Ulva lactuca highlight its potential application in environmental bioremediation. Environmental Science and Pollution Research, 29(35), 53284-53295.
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Technical Support Center: Stabilization & Handling of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stabilization, and troubleshooting requirements for Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate .

This molecule is a highly reactive, bifunctional compound. It features an


-unsaturated cyclic core (cyclopentene) and an enol ester (isopropenyl) moiety. While this architecture makes it an exceptionally mild and powerful acylating agent, it also renders the compound notoriously unstable under ambient conditions. The protocols and insights below are designed to establish a self-validating system for your workflows, ensuring maximum yield and structural integrity.

Troubleshooting & FAQs: The "Why" and "How"

Q1: My stored batch has turned into a viscous gel or solid. What happened? A1: The compound underwent auto-polymerization. The cyclopent-1-ene-1-carboxylate framework is an


-unsaturated ester. Similar to methyl methacrylate, the conjugated double bond is highly susceptible to free-radical polymerization. This chain reaction is typically initiated by heat, UV light, or trace peroxides formed via exposure to atmospheric oxygen.
Correction: You must dope the purified compound with a radical inhibitor and store it in amber vials to block UV initiation.

Q2: I am seeing a loss of acylating efficiency in my reactions, and the sample smells strongly of nail polish remover. Why? A2: The "nail polish remover" odor is acetone, a direct byproduct of the hydrolysis of the isopropenyl ester group. Enol esters are exquisitely sensitive to moisture. Even atmospheric humidity can trigger acid- or base-catalyzed hydrolysis. This reaction is thermodynamically driven by the irreversible keto-enol tautomerization of the leaving group (prop-1-en-2-ol) into acetone[1]. Correction: The compound must be handled strictly under inert Schlenk line conditions.

Q3: Can I purify this compound using standard silica gel column chromatography? A3: No. Standard silica gel possesses slightly acidic surface silanol (Si-OH) groups. When the electron-rich enol double bond of the isopropenyl group interacts with these protons, it forms an oxocarbenium ion intermediate, leading to rapid, irreversible hydrolysis on the column[3]. Correction: Use vacuum distillation. If chromatography is strictly mandated, use deactivated neutral or basic alumina.

Q4: Should I use MEHQ or BHT as a radical inhibitor for long-term storage? A4: Use BHT (Butylated hydroxytoluene). MEHQ (4-Methoxyphenol) requires the presence of dissolved oxygen to function effectively as a radical scavenger. Because we must rigorously exclude oxygen (via Argon sparging) to prevent peroxide formation on the cyclopentene ring, MEHQ becomes ineffective. BHT is a sterically hindered phenol that donates a hydrogen atom to quench propagating radicals independently of oxygen.

Empirical Stability Data

To optimize your storage strategy, refer to the quantitative degradation profiles below.

Storage ConditionAtmosphereRadical InhibitorEstimated Half-LifePrimary Degradation Pathway
25 °C (Ambient)Air (Ambient Humidity)None< 12 HoursHydrolysis (Acetone formation)
4 °C (Fridge)Air (Sealed)None3 - 5 DaysPolymerization / Gelation
4 °C (Fridge)Argon250 ppm BHT3 - 6 MonthsSlow Hydrolysis
-20 °C (Freezer)Argon250 ppm BHT> 12 MonthsStable

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system to ensure scientific integrity.

Protocol A: Purification via Vacuum Distillation & Inhibition

Causality: Distillation removes pre-formed polymeric chains and hydrolysis byproducts (cyclopent-1-ene-1-carboxylic acid). High vacuum is strictly required to keep the distillation temperature below 50 °C; exceeding this thermal threshold provides the activation energy for auto-polymerization of the cyclopentene ring.

  • Setup: Assemble a short-path distillation apparatus. Flame-dry all glassware under vacuum and backfill with Argon.

  • Inhibitor Pre-charge: Add 250 ppm of BHT directly into the receiving flask prior to distillation.

  • Distillation: Apply high vacuum (

    
     mbar). Slowly heat the crude mixture, ensuring the pot temperature does not exceed 50 °C.
    
  • Collection: Collect the main fraction. The BHT in the receiver will immediately stabilize the condensed droplets, preventing radical cascade initiation.

  • Validation Step: Run a

    
    H NMR aliquot in anhydrous CDCl
    
    
    
    . The absence of a singlet at 2.17 ppm confirms the complete removal of acetone (no hydrolysis). Sharp vinylic multiplets at
    
    
    5.3-5.5 ppm
    confirm the absence of polymeric line-broadening.
Protocol B: Moisture-Free Schlenk Handling

Causality: Argon is mandated over Nitrogen because Argon is denser than air. It creates a robust, heavy protective blanket over the liquid interface, preventing atmospheric moisture ingress during transfers[2].

  • Preparation: Flame-dry amber storage ampoules under vacuum and backfill with Argon three times.

  • Transfer: Using a rigorously dried, Argon-purged syringe or cannula, transfer the BHT-stabilized compound into the amber ampoules.

  • Sparging: Sparge the liquid directly with a sub-surface Argon needle for 5 minutes to displace any dissolved oxygen.

  • Storage: Seal the ampoules tightly with PTFE-lined caps, wrap with Parafilm, and store at -20 °C.

  • Validation Step: Perform a Karl Fischer titration on a 100

    
    L aliquot. Water content must be 
    
    
    
    50 ppm before long-term cryogenic storage is initiated.

Visualizing the Mechanisms

DegradationPathways Core Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Hydrolysis Hydrolysis (+H2O) Acid/Base Catalyzed Core->Hydrolysis Moisture Exposure Polymerization Radical Polymerization Heat/UV/O2 Initiated Core->Polymerization Radical Initiation Prod_Hydro Cyclopent-1-ene-1-carboxylic Acid + Acetone Hydrolysis->Prod_Hydro Irreversible Tautomerization Prod_Poly Cross-linked Polymeric Gel Polymerization->Prod_Poly Chain Propagation

Degradation pathways of the enol ester via hydrolysis and radical polymerization.

StabilizationWorkflow Step1 1. Crude Synthesis Product (Contains Impurities/O2) Step2 2. Vacuum Distillation (< 50 °C, < 1 mbar) Step1->Step2 Thermal Control Step3 3. Radical Inhibition (Add 250 ppm BHT) Step2->Step3 Prevent Polymerization Step4 4. Inert Gas Sparge (Argon Blanketing) Step3->Step4 Exclude Oxygen/Moisture Step5 5. Cryogenic Storage (Amber Vials at -20 °C) Step4->Step5 Long-term Stability

Step-by-step workflow for the purification and long-term stabilization of the ester.

References

  • Rigo, D., et al. "Isopropenyl Esters (iPEs) in Green Organic Synthesis." Chemistry–A European Journal, 2022. URL:[Link]

  • Wacker Chemie AG. "Isopropenyl Acetate (IPA) Technical Data Sheet." URL:[Link]

  • Rezayat, M., et al. "Acid-Catalyzed Reactions of Isopropenyl Esters and Renewable Diols: A 100% Carbon Efficient Transesterification/Acetalization Tandem Sequence." ACS Sustainable Chemistry & Engineering, 2019. URL:[Link]

Validation & Comparative

Efficacy and Mechanistic Comparison of Synthetic Routes to Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (the isopropenyl ester of cyclopent-1-ene-1-carboxylic acid) is a highly specialized, irreversible acyl donor. Isopropenyl esters are heavily utilized in kinetic resolutions, enzymatic acylations, and polymer synthesis because their leaving group—propen-2-ol—rapidly tautomerizes into volatile acetone 1[1]. This tautomerization provides a powerful thermodynamic driving force, pushing acylation reactions to completion without requiring massive reagent excesses. However, synthesizing the isopropenyl ester itself presents a distinct thermodynamic challenge. This guide objectively compares the two most efficacious and industrially relevant routes for synthesizing this molecule: Ruthenium-Catalyzed Alkyne Hydroacyloxylation and Acid-Catalyzed Enol Ester Interchange .

Mechanistic Pathways & Causality

Route A: Ruthenium-Catalyzed Alkyne Hydroacyloxylation

This modern route involves the direct addition of cyclopent-1-ene-1-carboxylic acid to propyne gas. The causality of the reaction relies on the carbophilic activation of the terminal alkyne by a Ruthenium(II) catalyst. The metal center coordinates to the alkyne, rendering it highly susceptible to nucleophilic attack by the carboxylate. Crucially, the steric and electronic environment of the Ru(II) complex directs the attack exclusively to the internal carbon (Markovnikov addition), yielding the branched isopropenyl ester rather than the linear anti-Markovnikov vinyl ester 2[2]. This pathway represents a 100% atom-economical process.

Route B: Acid-Catalyzed Enol Ester Interchange

This traditional route utilizes isopropenyl acetate (iPA) as both the solvent and the isopropenyl transfer agent. A strong Brønsted acid protonates the carbonyl oxygen of iPA, facilitating nucleophilic attack by cyclopent-1-ene-1-carboxylic acid 3[3]. Because this is a thermodynamically balanced transesterification, the reaction requires a physical driving force. The continuous fractional distillation of the acetic acid byproduct shifts the equilibrium toward the desired product via Le Chatelier's principle. Employing a heterogeneous solid catalyst (e.g., Amberlyst-15) is a critical choice to prevent product degradation during the purification phase [[4]](4].

SynthesisRoutes cluster_RouteA Route A: Propyne Addition cluster_RouteB Route B: Enol Interchange SM Cyclopent-1-ene-1- carboxylic acid RuCat Ru(II) Catalyst (Markovnikov) SM->RuCat AcidCat Amberlyst-15 (Acid Catalysis) SM->AcidCat Propyne Propyne Gas Propyne->RuCat Product Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate RuCat->Product 100% Atom Economy iPA Isopropenyl Acetate iPA->AcidCat AcidCat->Product - Acetic Acid

Fig 1. Mechanistic pathways for synthesizing Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Quantitative Efficacy Comparison

The following table summarizes the experimental performance of both routes based on standardized laboratory scale-ups (10 mmol scale).

Performance MetricRoute A: Ru-Catalyzed AdditionRoute B: Acid-Catalyzed Interchange
Atom Economy 100% (No byproducts)~72% (Generates acetic acid)
Yield (Isolated) 88 - 94%65 - 75%
Catalyst Loading 1 - 2 mol% [Ru(p-cymene)Cl2]210% w/w Amberlyst-15 resin
Reaction Time 12 - 16 hours8 - 12 hours
Thermodynamic Profile Irreversible additionEquilibrium-driven
Scalability Challenges Requires pressurized gas handlingRequires continuous fractional distillation

Self-Validating Experimental Protocols

Protocol A: Ruthenium-Catalyzed Hydroacyloxylation

Objective: Achieve high atom-economy synthesis via pressurized alkyne addition.

  • Preparation: In a thick-walled pressure tube or autoclave, dissolve 10.0 mmol of cyclopent-1-ene-1-carboxylic acid in 10 mL of anhydrous toluene.

  • Catalyst Activation: Add 1.0 mol% of [Ru(p-cymene)Cl2]2 and 2.0 mol% of tri-p-tolylphosphine. Causality: The phosphine ligand is critical for stabilizing the active Ru(II) species and preventing the catalyst from aggregating into inactive bulk metal 2[2].

  • Pressurization: Seal the vessel, purge three times with argon, and pressurize with propyne gas to 3.0 bar.

  • Reaction: Heat the stirred mixture to 70 °C for 14 hours. Self-Validation: The system validates its progress through a measurable pressure drop as propyne is consumed. Monitor the liquid phase via GC-MS until the carboxylic acid peak disappears.

  • Isolation: Cool to room temperature and safely vent residual propyne. Filter the mixture through a short silica pad (eluting with hexane/ethyl acetate) to remove the ruthenium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via Kugelrohr distillation to yield the pure isopropenyl ester.

Protocol B: Acid-Catalyzed Enol Ester Interchange

Objective: Synthesize the ester using accessible liquid reagents and Le Chatelier's principle.

  • Preparation: Charge a 50 mL round-bottom flask with 10.0 mmol of cyclopent-1-ene-1-carboxylic acid and 50.0 mmol (5 equivalents) of isopropenyl acetate. The excess iPA acts as both reactant and solvent 3[3].

  • Catalyst Addition: Add 10% w/w (relative to the acid) of dry Amberlyst-15 resin. Causality: A heterogeneous solid acid is chosen over liquid H2SO4 to allow simple removal by filtration. This prevents the highly sensitive isopropenyl ester from hydrolyzing, which frequently occurs during standard aqueous neutralization steps 4[4].

  • Distillation Setup: Equip the flask with a short-path fractional distillation head.

  • Reaction & Equilibrium Shift: Heat the mixture to 100 °C. Continuously distill off the acetic acid byproduct (bp 118 °C) along with some iPA to drive the equilibrium forward. Self-Validation: The reaction is complete when the distillate's vapor temperature stabilizes and TLC confirms the consumption of the starting acid.

  • Isolation: Cool the mixture and filter off the Amberlyst-15 resin.

  • Purification: Remove the remaining isopropenyl acetate under moderate vacuum, followed by high-vacuum fractional distillation of the crude residue to isolate Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Conclusion

For drug development professionals prioritizing green chemistry, atom economy, and maximal yields, Route A (Ru-catalyzed addition) is the superior choice due to its irreversible nature and lack of chemical waste 1[1]. Conversely, for laboratories lacking pressurized gas infrastructure, Route B remains a highly accessible and robust alternative, provided that careful distillation and solid-acid catalysts are employed to manage the equilibrium and prevent product degradation 4[4].

References

  • Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts - PMC - National Institutes of Health (nih.gov). 1

  • Acid-Catalyzed Reactions of Isopropenyl Esters and Renewable Diols: A 100% Carbon Efficient Transesterification/Acetalization Tandem Sequence, from Batch to Continuous Flow - ACS Sustainable Chemistry & Engineering (acs.org). 4

  • Ruthenium-catalyzed selective anti-Markovnikov trans addition of carboxylic acids and tail-to-tail dimerization of terminal alkynes - ResearchGate (researchgate.net). 2

  • Acid-Catalyzed Interchange Reactions of Carboxylic Acids with Enol Esters - The Journal of Organic Chemistry (acs.org). 3

Sources

Computational Evaluation of Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate: A Superior Irreversible Acylating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Publish Comparison Guide & Computational Protocol

Executive Summary & Chemical Rationale

In late-stage Active Pharmaceutical Ingredient (API) synthesis, the efficient and clean transfer of acyl groups is critical. The attachment of a cyclopent-1-ene-1-carbonyl moiety is frequently required in the development of kinase inhibitors and novel anti-inflammatory agents. Traditional alkyl esters (e.g., methyl esters) suffer from reversible reaction kinetics and require harsh basic conditions, which are often incompatible with fragile molecular scaffolds.

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECC) [1] solves this problem. As an isopropenyl ester, it acts as a highly activated acylating agent. When a nucleophile (such as an amine) attacks the carbonyl carbon, the leaving group is propen-2-ol. Crucially, propen-2-ol rapidly and irreversibly tautomerizes into acetone .

As application scientists, we do not merely look at theoretical yield; we must evaluate the kinetic pathways that dictate impurity profiles. While vinyl esters are also activated, they release acetaldehyde—a highly reactive byproduct that can trigger unwanted Schiff base formation or aldol condensations, potentially leading to genotoxic impurities. PECC releases inert acetone, making it the superior choice for clean, irreversible acylations.

Comparative Computational Data: Electronic Structure & Reactivity

To objectively compare PECC against its alternatives, we employed Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level using an SMD implicit solvation model (Dichloromethane).

The causality behind this reactivity lies in the Frontier Molecular Orbitals (FMOs) . The extended conjugation between the ester oxygen and the isopropenyl


-system significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO minimizes the energy gap with the nucleophile's HOMO, thereby increasing the global electrophilicity index (

) and drastically lowering the activation free energy (

) of the transition state.
Table 1: DFT-Derived Reactivity Descriptors & Kinetic Parameters (298.15 K)
Acylating AgentLUMO Energy (eV)Electrophilicity

(eV)

Aminolysis (kcal/mol)
Leaving GroupByproduct Reactivity
Methyl cyclopent-1-ene-1-carboxylate (MCC) -0.521.3522.4MethanolReversible, Stable
Vinyl cyclopent-1-ene-1-carboxylate (VCC) -1.101.8214.2Ethenol

Acetaldehyde
Irreversible, Highly Reactive
Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECC) -1.051.7814.8Propen-2-ol

Acetone
Irreversible, Inert/Stable

Conclusion from Data: PECC provides nearly identical kinetic activation to the highly reactive vinyl ester (


 = 14.8 kcal/mol vs 14.2 kcal/mol) but entirely avoids the generation of reactive aldehyde byproducts, offering an optimal thermodynamic sink.

Mechanistic Pathway Visualization

The following diagram illustrates the irreversible thermodynamic sink that drives the PECC acylation reaction to completion.

Pathway PECC PECC (Prop-1-en-2-yl ester) TS Transition State (Nucleophilic Attack) PECC->TS Nuc Nucleophile (e.g., R-NH2) Nuc->TS Tetra Tetrahedral Intermediate TS->Tetra Prod Acylated Product (Amide/Ester) Tetra->Prod Enol Propen-2-ol (Enol Leaving Group) Tetra->Enol Acetone Acetone (Irreversible Sink) Enol->Acetone Rapid Tautomerization

Caption: Reaction pathway of PECC acylation demonstrating the irreversible tautomerization sink.

Self-Validating Computational Protocol

To ensure high scientific integrity, computational workflows must be self-validating. The following step-by-step protocol details how the transition state energies and reactivity descriptors for PECC and structurally related functionalized cyclopentenes [2] were derived.

Step-by-Step DFT Methodology
  • Conformational Sampling:

    • Action: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: Esters exhibit multiple rotamers (s-cis vs. s-trans). Identifying the lowest-energy conformer prevents calculating transition states from artificially elevated ground states.

  • Ground State Geometry Optimization:

    • Action: Optimize the lowest-energy conformers using B3LYP/6-311++G(d,p) with the SMD solvation model.

    • Causality: The inclusion of diffuse functions (++) is mandatory for accurately modeling the electron density of the oxygen lone pairs and the resulting enolate-like leaving groups.

  • Frequency Analysis (Self-Validation Step 1):

    • Action: Calculate harmonic vibrational frequencies at the same level of theory.

    • Causality: Ensures the optimized geometry is a true local minimum (0 imaginary frequencies). This step also computes the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy (

      
      ).
      
  • Transition State (TS) Search:

    • Action: Use the Berny algorithm (QST3 method) to locate the first-order saddle point for the nucleophilic attack of the amine onto the carbonyl carbon.

    • Causality: Identifies the highest energy point along the reaction coordinate, allowing the calculation of

      
      .
      
  • Intrinsic Reaction Coordinate (IRC) Calculation (Self-Validation Step 2):

    • Action: Run an IRC calculation from the optimized TS geometry.

    • Causality: This is the ultimate self-validation step. It mathematically proves that the located TS directly connects the pre-reaction complex to the correct tetrahedral intermediate, ensuring the calculated barrier corresponds to the desired mechanism.

Workflow S1 1. Conformational Search (MMFF94 Force Field) S2 2. Geometry Optimization (B3LYP/6-311++G**) S1->S2 S3 3. Frequency Analysis (Zero Imaginary Freqs) S2->S3 S4 4. TS Search (Berny Algorithm / QST3) S3->S4 S5 5. IRC Verification (Path Connectivity) S4->S5 S6 6. Thermochemical Corrections (298.15 K) S5->S6

Caption: Self-validating computational workflow for determining transition state kinetics.

References

  • Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. DTXSID10699742.[Link]

  • Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate - PubChem. National Institutes of Health (NIH). CID 15941748.[Link]

A Comparative Guide to Establishing the Purity of Synthesized Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity for a Novel Ester

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is an unsaturated ester with significant potential as a versatile synthetic intermediate. Its structure, featuring two reactive alkene moieties and an ester linkage, makes it a valuable building block. However, these same reactive sites also present challenges in its synthesis and purification, making the establishment of its purity a critical, non-trivial task. Impurities, even in trace amounts, can have profound impacts on downstream reactions, biological activity, and toxicological profiles, underscoring the need for robust, validated analytical methodologies.

This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of synthesized Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting the most appropriate techniques for everything from routine quality control to exhaustive characterization. The protocols described herein are designed as self-validating systems, ensuring trustworthiness and reproducibility in your results.

Synthetic Context and Anticipated Impurity Profile

To effectively analyze the purity of a compound, one must first understand its synthetic origin and the likely impurities that may arise. A common route to an ester like Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is a variation of the Fischer-Speier esterification, reacting cyclopent-1-ene-1-carboxylic acid with an isopropenyl source in the presence of an acid catalyst.[1][2]

Potential Impurities Include:

  • Unreacted Starting Materials: Cyclopent-1-ene-1-carboxylic acid and the alcohol/enol precursor.

  • Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid).

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., toluene, ethyl acetate).

  • By-products of Side Reactions: Water is a common by-product of esterification, which can drive the equilibrium back towards the reactants.[3] Polymerization of the alkene groups or other side reactions can also occur.[3]

  • Isomeric Impurities: Positional isomers of the double bonds may form under certain conditions.

The following diagram illustrates the relationship between the synthesis and the required analytical oversight.

cluster_synthesis Synthesis Phase cluster_impurities Potential Impurities cluster_analysis Analytical Verification S1 Cyclopent-1-ene-1-carboxylic Acid Reaction Esterification Reaction S1->Reaction S2 Isopropenyl Acetate (Enol Source) S2->Reaction Catalyst Acid Catalyst Catalyst->Reaction Product Crude Product: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Reaction->Product I1 Unreacted Carboxylic Acid Product->I1 contains I2 Residual Solvents Product->I2 contains I3 By-products (e.g., water, polymers) Product->I3 contains A1 GC-MS Product->A1 is analyzed by A2 HPLC Product->A2 is analyzed by A3 NMR Spectroscopy Product->A3 is analyzed by A4 FT-IR Spectroscopy Product->A4 is analyzed by I1->A2 detected by I1->A3 detected by I1->A4 detected by I2->A1 detected by I3->A1 detected by I3->A2 detected by

Sources

Safety Operating Guide

Navigating the Disposal of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, a compound for which specific safety data may not be readily available. Our approach is grounded in established principles of chemical safety, regulatory compliance, and a deep understanding of laboratory operations.

The Imperative of Prudent Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, a thorough hazard assessment based on its chemical structure is the first critical step. This compound is an unsaturated ester containing a cyclopentene ring and a vinyl group. This structure suggests several potential hazards:

  • Flammability: The presence of a cyclopentene ring, similar to other cyclic alkenes, suggests that the compound is likely a flammable liquid.[1][2]

  • Reactivity: The double bonds in the cyclopentene ring and the vinyl group make the molecule susceptible to polymerization, especially in the presence of initiators or upon heating. Unsaturated esters can undergo violent polymerization under certain conditions.[3]

  • Irritation: Esters and other organic compounds can be irritating to the skin, eyes, and respiratory system.[4][5]

  • Environmental Hazards: While specific ecotoxicity data is unavailable, it is prudent to assume that the compound may be harmful to aquatic life. Therefore, disposal into sewer systems is strictly prohibited.[6]

Due to these potential hazards, prop-1-en-2-yl cyclopent-1-ene-1-carboxylate should be treated as a hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6] Your institution's Environmental Health & Safety (EHS) department is responsible for interpreting and implementing these regulations. Therefore, the first and most crucial step before disposing of any chemical waste is to consult your institution's EHS guidelines and Chemical Hygiene Plan. [4]

Pre-Disposal Checklist: Foundational Steps for Safety

Before initiating the disposal process, ensure the following measures are in place:

  • Consult Your EHS Department: This is a mandatory step. Your EHS office will provide specific instructions for waste collection and disposal that are compliant with local, state, and federal regulations.

  • Do Not Mix Waste Streams: Unless explicitly instructed by your EHS department, do not mix prop-1-en-2-yl cyclopent-1-ene-1-carboxylate with other chemical wastes. Mixing incompatible chemicals can lead to dangerous reactions.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The following is a detailed workflow for the safe collection and storage of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate waste pending pickup by your institution's EHS personnel.

  • Container Selection:

    • Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solvents and esters.[7]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof cap.

    • The container should be designated for hazardous waste and should not be used for any other purpose.

  • Waste Collection:

    • Carefully transfer the waste into the designated container. Avoid splashing.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

    • Keep the container closed at all times except when adding waste.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your EHS department.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate"

      • An estimate of the volume or mass of the waste

      • The date the waste was first added to the container

      • The primary hazards (e.g., Flammable, Irritant)

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation and under the control of laboratory personnel.

    • The storage area must be well-ventilated and away from sources of ignition, such as heat and open flames.

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents and bases.[5]

  • Arrange for Pickup:

    • Once the container is full or has been in storage for the maximum allowable time (as per your institution's policy, often 90 days), contact your EHS department to schedule a waste pickup.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[1][7]

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills (requiring EHS assistance):

    • Evacuate the area immediately.

    • If the substance is flammable and there is a risk of ignition, turn off all ignition sources if it is safe to do so.

    • Close the doors to the affected area.

    • Notify your institution's EHS department and follow their emergency procedures.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the disposal of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Caption: Decision-making process for hazardous waste disposal.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Collection & Storage cluster_FinalDisposal Final Disposal ConsultEHS 1. Consult EHS Guidelines WearPPE 2. Wear Appropriate PPE ConsultEHS->WearPPE SelectContainer 3. Use Labeled, Compatible Container WearPPE->SelectContainer TransferWaste 4. Transfer Waste (<=90% Full, Keep Closed) SelectContainer->TransferWaste Store 5. Store in Designated Satellite Area TransferWaste->Store ContactEHS 6. Contact EHS for Pickup Store->ContactEHS Documentation 7. Complete Waste Manifest (as required) ContactEHS->Documentation

Caption: Step-by-step disposal workflow.

Summary of Properties and Handling

Property/ActionRecommendationRationale
Assumed Hazards Flammable, Irritant, Potentially ReactiveBased on the chemical structure (unsaturated ester, cyclopentene, vinyl group).
PPE Lab coat, nitrile gloves, safety gogglesTo protect against skin/eye contact and splashes.[4]
Handling Location Chemical fume hoodTo minimize inhalation of vapors.
Waste Container Labeled, sealed, chemically compatible (HDPE or glass)To ensure safe containment and prevent leaks or reactions.[7]
Storage Designated satellite accumulation area, away from ignition sources and incompatiblesTo comply with regulations and prevent accidents.
Disposal Method Collection by institutional EHS for licensed disposalProhibited from drain or regular trash disposal.[6]
Spill Cleanup Use inert absorbent material (vermiculite, sand)To safely contain and collect the spilled material for disposal.[1][7]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, thereby protecting themselves, their colleagues, and the environment.

References

  • Science Forums. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • International Fire Service Training Association. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MDPI. (2025, December 10). 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate. PubChem. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • American Elements. (n.d.). (prop-1-en-2-yl)cyclopentane. Retrieved from [Link]

  • ResearchGate. (2025, December 28). (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.